9-Ethylidene-9H-xanthene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113305-52-5 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
9-ethylidenexanthene |
InChI |
InChI=1S/C15H12O/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h2-10H,1H3 |
InChI Key |
AFCCBXQILNKDMT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C2=CC=CC=C2OC3=CC=CC=C31 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 9-Ethylidene-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 9-Ethylidene-9H-xanthene, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a putative synthetic protocol based on well-established chemical reactions and predicted characterization data derived from analogous structures.
Introduction
Xanthene and its derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. The introduction of an ethylidene group at the 9-position of the xanthene scaffold can significantly influence its steric and electronic properties, potentially leading to novel pharmacological activities or material characteristics. This guide outlines a practical approach to the synthesis of this compound and the analytical methods for its thorough characterization.
Synthesis of this compound
The most logical and widely employed method for the synthesis of an exocyclic double bond on a ketone, such as in the conversion of xanthone to this compound, is the Wittig reaction. This reaction involves the treatment of a ketone with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base.
Proposed Synthetic Pathway:
The synthesis of this compound can be achieved via the Wittig reaction of xanthone with ethyltriphenylphosphonium bromide.
Figure 1: Proposed synthesis of this compound via the Wittig reaction.
Experimental Protocol (Putative)
This protocol is a proposed method based on standard Wittig reaction procedures. Optimization of reaction conditions may be necessary to achieve a high yield.
Materials:
-
Xanthone (1.0 eq)
-
Ethyltriphenylphosphonium bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ylide Generation: To a stirred suspension of ethyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add n-butyllithium solution dropwise. Alternatively, sodium hydride can be used as the base, in which case the reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases. The formation of the orange-red ylide indicates the completion of this step.
-
Wittig Reaction: To the freshly prepared ylide solution, add a solution of xanthone in anhydrous THF dropwise at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product, containing this compound and triphenylphosphine oxide, is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Characterization
The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The following are predicted data based on the structure of the target molecule and known data for similar compounds.
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₂O |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 113305-52-5 |
| Appearance | Expected to be a white or off-white solid |
| Melting Point | Not available in the literature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Data (Predicted)
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃):
-
The aromatic protons on the xanthene core are expected to appear as multiplets in the range of δ 7.0-7.5 ppm.
-
The vinylic proton of the ethylidene group (=CH-CH₃) is predicted to be a quartet at approximately δ 5.0-5.5 ppm.
-
The methyl protons of the ethylidene group (-CH=CH₃) are expected to be a doublet at approximately δ 1.8-2.2 ppm.
-
-
¹³C NMR (in CDCl₃):
-
The aromatic carbons of the xanthene core are expected in the δ 115-155 ppm region.
-
The quaternary carbon of the double bond (C=C) is predicted to be in the δ 130-140 ppm range.
-
The methine carbon of the ethylidene group (=CH) is expected around δ 110-120 ppm.
-
The methyl carbon (-CH₃) is predicted to be in the δ 15-25 ppm range.
-
3.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Predicted Assignment |
| 3050-3000 | C-H stretching (aromatic and vinylic) |
| 1650-1600 | C=C stretching (alkene and aromatic) |
| 1250-1200 | C-O-C stretching (ether) |
| 850-750 | C-H bending (out-of-plane, aromatic) |
3.2.3. Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 208, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the ethylidene group or other characteristic fragments of the xanthene core.
Experimental and Characterization Workflow
The overall process from synthesis to characterization is outlined below.
Figure 2: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed Wittig reaction protocol offers a viable route to this target molecule. The predicted spectroscopic data serves as a benchmark for the confirmation of its structure. Further experimental work is required to validate and optimize the presented methodologies and to fully elucidate the physicochemical and biological properties of this compound. This information will be invaluable for researchers and professionals in the fields of drug discovery and materials science who are interested in exploring the potential of novel xanthene derivatives.
The Untapped Potential of 9-Ethylidene-9H-xanthene Derivatives: A Technical Overview of a Nascent Bioactive Scaffold
For Immediate Release
[City, State] – The xanthene core, a privileged heterocyclic system, has long been a focal point for medicinal chemists, yielding a plethora of derivatives with a broad spectrum of biological activities. However, within this vast chemical space, the specific potential of 9-Ethylidene-9H-xanthene derivatives remains a largely unexplored frontier. This technical guide synthesizes the current understanding of xanthene pharmacology and outlines a prospective landscape for the investigation of this nascent class of compounds, addressing researchers, scientists, and drug development professionals.
While direct research on this compound derivatives is sparse in publicly available scientific literature, the extensive body of work on other 9-substituted xanthenes provides a strong rationale for their investigation. Derivatives with substitutions at the 9-position have demonstrated significant potential in several key therapeutic areas.
A Landscape of Diverse Biological Activities in the Xanthene Family
Xanthene derivatives have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. This diverse bioactivity underscores the potential of the xanthene scaffold as a versatile template for drug design.
Antimicrobial Activity
Various xanthene derivatives have shown promising activity against a range of microbial pathogens. For instance, certain synthetic derivatives have demonstrated notable antibacterial and antifungal efficacy. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Antioxidant Properties
The ability of xanthene derivatives to scavenge free radicals and mitigate oxidative stress has been documented. This antioxidant capacity is a key feature that suggests potential applications in neurodegenerative diseases, cardiovascular disorders, and other conditions linked to oxidative damage.
Anticancer Potential
The cytotoxicity of xanthene derivatives against various cancer cell lines has been a significant area of research. The planar structure of the xanthene ring allows for intercalation into DNA, and some derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.
Prospective Biological Activities of this compound Derivatives
Based on the established activities of other 9-substituted xanthenes, it is plausible to hypothesize that this compound derivatives could exhibit a range of valuable biological properties. The introduction of an ethylidene group at the 9-position introduces a unique electronic and steric profile that could modulate the interaction of these molecules with biological targets.
Table 1: Potential Biological Activities and Underlying Mechanisms of this compound Derivatives (Hypothetical)
| Biological Activity | Potential Mechanism of Action |
| Anticancer | DNA intercalation, Topoisomerase II inhibition, Induction of apoptosis |
| Antimicrobial | Disruption of microbial cell membranes, Inhibition of essential enzymes |
| Antioxidant | Free radical scavenging, Modulation of cellular antioxidant pathways |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), Modulation of inflammatory signaling pathways |
A Call for Further Investigation: Experimental Pathways Forward
To unlock the potential of this compound derivatives, a systematic approach to their synthesis and biological evaluation is required. The following outlines a potential experimental workflow for researchers entering this field.
Caption: A proposed experimental workflow for the investigation of this compound derivatives.
Synthesis and Characterization
The initial step involves the development of robust synthetic routes to access a library of this compound derivatives with diverse substitution patterns on the xanthene core. Detailed structural characterization using modern analytical techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction is crucial to confirm the identity and purity of the synthesized compounds.
In Vitro Biological Screening
A primary screening cascade should be employed to evaluate the synthesized compounds for a range of biological activities.
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the derivatives should be determined against a panel of clinically relevant bacterial and fungal strains. Standard microdilution methods are commonly employed for this purpose.
-
Antioxidant Capacity Assays: The free radical scavenging activity can be assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.
-
Cytotoxicity Screening: The anticancer potential can be initially evaluated by screening the compounds against a panel of human cancer cell lines using cytotoxicity assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
Mechanistic Studies
For compounds that exhibit significant activity in the primary screens, further mechanistic studies are warranted to elucidate their mode of action.
Caption: A hypothetical signaling pathway for apoptosis induction by a this compound derivative.
-
Enzyme Inhibition Assays: Based on the observed biological activity, specific enzyme inhibition assays can be performed. For example, if a compound shows anticancer activity, its effect on topoisomerase II activity can be investigated.
-
Apoptosis and Cell Cycle Analysis: For cytotoxic compounds, flow cytometry can be used to study their effects on the cell cycle and to determine if they induce apoptosis.
-
Gene and Protein Expression Analysis: Techniques like Western blotting and quantitative PCR (qPCR) can be used to investigate the effect of the compounds on the expression of key proteins and genes involved in relevant signaling pathways.
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. The extensive research on other xanthene derivatives provides a solid foundation for predicting and investigating the biological activities of this novel class of compounds. A systematic approach, encompassing synthesis, in vitro screening, and detailed mechanistic studies, is essential to unlock their therapeutic potential. The development of a diverse library of these derivatives and a thorough investigation of their structure-activity relationships will be critical in identifying lead compounds for further preclinical and clinical development. This technical guide serves as a call to action for the scientific community to explore the untapped potential of this compound derivatives in the quest for new and effective therapeutic agents.
A Technical Guide to the Photophysical Properties of Novel Xanthene Dyes
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core photophysical properties of novel xanthene dyes. This document details the key quantitative data, experimental protocols for their measurement, and visual representations of common experimental workflows.
Photophysical Properties of Novel Xanthene Dyes
Xanthene dyes are a prominent class of fluorescent molecules known for their bright emission and high photostability, making them invaluable tools in various scientific disciplines, including bioimaging and sensing.[1] Recent advancements in their chemical design have led to the development of novel derivatives with enhanced properties, such as near-infrared (NIR) emission, which is highly desirable for deep-tissue imaging due to reduced light scattering and lower autofluorescence in biological samples.[2][3]
The core structure of xanthene dyes can be systematically modified to tune their photophysical properties. Strategies such as extending the π-conjugation, introducing electron-donating or -withdrawing groups, and replacing the bridging oxygen atom with other elements have been successfully employed to create dyes with a wide range of absorption and emission profiles.[4][5]
Quantitative Data Summary
The following tables summarize the key photophysical parameters of a selection of recently developed novel xanthene dyes. These parameters include the maximum absorption wavelength (λabs), maximum emission wavelength (λem), molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ).
| Dye Name/Derivative | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Solvent/Conditions | Reference |
| Bi-functional reactive dye | 490 | 538 | 13,400 | 0.66 | - | Water | [6][7][8] |
| 488 | 529 | - | 0.24 | - | DMF | [6][7] | |
| 485 | 524 | - | 0.16 | - | Methanol | [6][7] | |
| 465 | 498 | - | 0.04 | - | Acetone | [6][7] | |
| Pyrrole Derivative (3C) | 665 | 717 | - | - | - | - | [4] |
| Indole Derivative (3D) | 704 | 719 | - | - | - | - | [4] |
| Me-hNR | - | - | - | 0.93 | 8.62 | DCM | [9] |
| - | - | - | 0.33 | 3.74 | PBS | [9] | |
| H-hNR | - | deep-red | - | high | - | - | [10][11] |
| TF-hNR | - | near-infrared | - | high | - | - | [10][11] |
| VIX-1250 | 942 | 1250 | - | - | - | - | [12] |
| VIX-1450 | 1098 | 1450 | 13,000 | - | - | Micelles | [12] |
| ROAL | - | - | - | 0.94 | - | Ethanol | [13] |
| gGlu-HMJSiR | 637 | 662 | - | - | - | pH 7.4 | [13] |
Experimental Protocols
Accurate determination of the photophysical properties of novel xanthene dyes relies on standardized experimental protocols. The following sections provide detailed methodologies for key spectroscopic techniques.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the absorption spectrum and the molar extinction coefficient of a dye.[14][15]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
High-purity solvent (e.g., ethanol, DMSO, water)
-
Novel xanthene dye sample
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the xanthene dye in the desired solvent at a known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the desired wavelength range for the scan (e.g., 300-800 nm).
-
Use a cuvette filled with the pure solvent as a blank to zero the instrument.[15]
-
-
Measurement:
-
Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.
-
Measure the absorbance spectrum of each dilution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.
-
Fluorescence Spectroscopy for Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[16][17][18][19][20]
Materials:
-
Fluorometer
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
-
UV-Vis spectrophotometer
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
Novel xanthene dye sample
Procedure:
-
Solution Preparation:
-
Prepare a series of five to six dilute solutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1 to minimize inner filter effects.[18]
-
-
Absorbance Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to be the same for both the standard and the sample.
-
Record the corrected fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard * (Slopesample / Slopestandard) * (nsample2 / nstandard2)
where 'Slope' is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.
-
Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Measurement
TCSPC is a highly sensitive technique for determining the fluorescence lifetime (τ) of a fluorophore.[21][22][23][24][25]
Materials:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)
-
Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)
-
-
Dilute solution of the novel xanthene dye (absorbance < 0.1 at the excitation wavelength)
Procedure:
-
Instrument Setup:
-
Select a pulsed light source with an excitation wavelength appropriate for the dye and a repetition rate that allows for the full decay of the fluorescence before the next pulse.
-
Optimize the detector settings for single-photon detection.
-
-
Measurement:
-
Excite the sample with the pulsed light source.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon at the detector for millions of cycles.[22]
-
A histogram of the number of photons detected versus time is constructed, representing the fluorescence decay profile.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ).
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate common workflows in the study of novel xanthene dyes.
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and photophysical characterization of a novel xanthene dye.
Cellular Imaging Experimental Workflow
Caption: A typical workflow for utilizing a novel xanthene dye in live-cell fluorescence imaging.
References
- 1. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthene-based near-infrared chromophores for high-contrast fluorescence and photoacoustic imaging of dipeptidyl peptidase 4 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Xanthene-based functional dyes: towards new molecules operating in the near-infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical Properties of a Novel Xanthene Dye [pccc.icrc.ac.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deep-Red and Near-Infrared Xanthene Dyes for Rapid Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and In Vivo Imaging of a Stable Xanthene-Based Dye with NIR-II Emission up to 1450 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 16. par.nsf.gov [par.nsf.gov]
- 17. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Making sure you're not a bot! [opus4.kobv.de]
- 20. researchgate.net [researchgate.net]
- 21. horiba.com [horiba.com]
- 22. bhu.ac.in [bhu.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 25. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Solubility of 9-Ethylidene-9H-xanthene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 9-Ethylidene-9H-xanthene in organic solvents. Due to the specific nature of this compound, publicly available quantitative solubility data is limited. Therefore, this document provides a comprehensive overview of the solubility of the parent compound, xanthene, as a qualitative reference. Furthermore, it outlines the fundamental principles governing the solubility of organic compounds and provides a detailed experimental protocol for determining solubility, enabling researchers to generate quantitative data for this compound.
Introduction to the Solubility of Xanthene Derivatives
Xanthene and its derivatives are a class of organic compounds with a core tricyclic structure. The parent compound, xanthene, is a yellow solid that is generally soluble in common organic solvents.[1] The solubility of xanthene derivatives, including this compound, is influenced by the nature of the substituent groups attached to the xanthene core. The ethylidene group at the 9-position of this compound will impact its polarity and, consequently, its solubility in various organic solvents.
Quantitative Solubility Data
| Organic Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Acetone | 58.08 | 25 | Data Not Available | Data Not Available |
| e.g., Ethanol | 46.07 | 25 | Data Not Available | Data Not Available |
| e.g., Dichloromethane | 84.93 | 25 | Data Not Available | Data Not Available |
| e.g., Toluene | 92.14 | 25 | Data Not Available | Data Not Available |
| e.g., Hexane | 86.18 | 25 | Data Not Available | Data Not Available |
Principles of Solubility for Organic Compounds
The solubility of an organic compound in a solvent is governed by the principle of "like dissolves like."[2] This means that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solutes: Compounds with polar functional groups (e.g., -OH, -NH2, -C=O) tend to dissolve in polar solvents (e.g., water, ethanol, acetone).
-
Nonpolar Solutes: Compounds that are primarily composed of nonpolar bonds (e.g., C-C, C-H) are more soluble in nonpolar solvents (e.g., hexane, toluene, diethyl ether).
This compound has a largely nonpolar aromatic core but also possesses an ether linkage and a carbon-carbon double bond, which introduce some degree of polarity. Therefore, it is expected to have good solubility in a range of common organic solvents of low to moderate polarity.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The solution should be saturated with undissolved solid remaining.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
-
Sample Analysis:
-
Determine the mass of the collected filtrate.
-
Dilute the filtered solution to a known volume with the same solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the original concentration of the saturated solution.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
References
A Technical Guide to the Quantum Yield of Xanthene-Based Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of xanthene-based dyes, a critical parameter for their application in biological imaging, diagnostics, and drug development. This document details the factors influencing quantum yield, standardized experimental protocols for its measurement, and a comparative analysis of commonly used xanthene dyes.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2][3]. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for sensitive detection in various applications. The quantum yield is an intrinsic property of a molecule and is highly dependent on its chemical structure and environment[4].
Xanthene dyes, such as fluorescein, rhodamine, and their derivatives, are a prominent class of fluorescent probes known for their high quantum yields, photostability, and tunable spectral properties, making them indispensable tools in modern research and development[5][6]. Understanding and accurately measuring their quantum yield is paramount for the development of robust and reliable fluorescence-based assays.
Factors Influencing the Quantum Yield of Xanthene Dyes
Several factors can significantly impact the fluorescence quantum yield of xanthene-based dyes:
-
Molecular Structure: The core structure of the xanthene ring and the nature of its substituents play a crucial role. Electron-donating or -withdrawing groups on the phenyl ring can alter the electronic properties of the fluorophore, affecting its quantum yield[7][8][9][10]. For instance, the introduction of heavy atoms like bromine or iodine can increase intersystem crossing, leading to a decrease in fluorescence and an increase in phosphorescence[7][9]. Conversely, rigidifying the structure, as seen in rhodamine dyes with their julolidine rings, can restrict non-radiative decay pathways and enhance the quantum yield[11].
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can influence the excited-state dynamics and, consequently, the quantum yield[4][12]. For example, the quantum yield of 8-anilinonaphthalene-1-sulfonic acid (ANS) is significantly higher in nonpolar solvents or when bound to proteins compared to an aqueous solution[4].
-
Temperature: An increase in temperature generally leads to a decrease in fluorescence quantum yield due to the increased probability of non-radiative decay processes[13].
-
Concentration: At high concentrations, self-quenching or aggregation can occur, leading to a reduction in the observed quantum yield. This is often referred to as the inner filter effect[3][14].
Quantitative Data on Quantum Yields of Xanthene Dyes
The following tables summarize the reported quantum yields for several common xanthene-based fluorescent dyes in various solvents.
| Dye | Solvent | Quantum Yield (Φ) | Reference(s) |
| Fluorescein | Ethanol (neutral) | 0.79 | [15] |
| 0.1 N NaOH (aq) | 0.925 ± 0.015 | [16] | |
| Trifluoroethanol | 1.0 | ||
| Dimethylsulfoxide | 0.60 | ||
| Rhodamine B | Ethanol | 0.49 - 0.7 | [13][17] |
| Basic Ethanol | 0.65 | [13] | |
| 94% Ethanol | 0.68 | [13] | |
| Water | 0.31 | [18] | |
| PBS | 0.43 | [17] | |
| Texas Red | Ethanol | 0.97 | [19][20] |
| (Sulforhodamine 101) | PBS | 0.93 | [19][20][21] |
| Water (PBS) | 0.605 | [22] | |
| Pyronin Y | Aqueous Solvents | Relatively low | [23] |
Experimental Protocols for Quantum Yield Determination
The fluorescence quantum yield can be determined using either absolute or relative methods[24][25]. The absolute method, which often involves an integrating sphere, directly measures the total number of emitted photons[24][25][26]. The relative method, which is more commonly used, compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield[1][2][3][24][27].
Relative Quantum Yield Measurement (Comparative Method)
This protocol describes the comparative method for determining the relative fluorescence quantum yield.
Materials:
-
Spectrofluorometer with spectral correction capabilities
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Unknown sample (xanthene dye)
-
Spectroscopy-grade solvents
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects[3]. A range of concentrations with absorbances between 0.01 and 0.1 is recommended.
-
-
Absorption Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions.
-
The excitation wavelength should be the same for both the standard and the unknown samples.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the unknown sample.
-
The plots should yield straight lines passing through the origin. Determine the slope (Gradient) of each line.
-
-
Calculation of Quantum Yield:
-
The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation[3]:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots for the unknown and standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the unknown and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows for determining the fluorescence quantum yield.
Caption: Workflow for Relative Quantum Yield Measurement.
Caption: Workflow for Absolute Quantum Yield Measurement.
Conclusion
The quantum yield is a fundamental photophysical property that dictates the performance of xanthene-based fluorescent dyes in various scientific and biomedical applications. A thorough understanding of the factors that influence quantum yield and the application of standardized measurement protocols are essential for the rational design of novel fluorescent probes and the development of reliable and sensitive fluorescence-based technologies. This guide provides the foundational knowledge and practical protocols to aid researchers in accurately characterizing and effectively utilizing xanthene dyes in their work.
References
- 1. agilent.com [agilent.com]
- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THQ–Xanthene: An Emerging Strategy to Create Next‐Generation NIR‐I/II Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituent Effects of Fluorescein on Photoredox Initiating Performance under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Solvent Dependence of the Fluorescence Lifetimes of Xanthene Dyes | Semantic Scholar [semanticscholar.org]
- 13. Rhodamine B - Wikipedia [en.wikipedia.org]
- 14. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]
- 15. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 16. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 18. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 19. Quantum Yield [Texas Red] | AAT Bioquest [aatbio.com]
- 20. Texas Red-X, acid *CAS 199745-67-0* | AAT Bioquest [aatbio.com]
- 21. FluoroFinder [app.fluorofinder.com]
- 22. researchgate.net [researchgate.net]
- 23. Improving the Brightness of Pyronin Fluorophore Systems through Quantum-Mechanical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jascoinc.com [jascoinc.com]
- 25. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 26. Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. jascoinc.com [jascoinc.com]
A Technical Guide to Theoretical and Computational Studies of Xanthene Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthene and its derivatives represent a significant class of heterocyclic compounds, forming the core scaffold of a multitude of synthetic and naturally occurring molecules. Their unique photophysical properties have led to their widespread use as fluorescent dyes and probes in various biological applications. Furthermore, the rigid tricyclic xanthene framework has proven to be a valuable pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties. The versatility of the xanthene structure, particularly the ease of substitution at various positions, allows for the fine-tuning of its electronic and steric properties, making it an attractive target for the rational design of novel therapeutic agents and functional materials.
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of xanthene structures. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the computational tools and theoretical frameworks used to predict and understand the chemical, physical, and biological properties of this important class of compounds. The guide will cover key computational techniques, present quantitative data from recent studies in a clear and comparative format, and provide detailed experimental and computational protocols.
Theoretical and Computational Methodologies
The study of xanthene structures heavily relies on a variety of computational chemistry techniques to elucidate their electronic structure, reactivity, and interactions with biological macromolecules. These methods range from quantum mechanical calculations that describe the behavior of electrons to molecular mechanics approaches that model the forces between atoms.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a workhorse in the computational study of xanthene derivatives due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining a wide range of properties, including:
-
Optimized Geometries: Predicting the most stable three-dimensional arrangement of atoms in a xanthene molecule.
-
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). These properties are crucial for understanding the reactivity and charge transfer characteristics of the molecule.
-
Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra of xanthene derivatives, which can be used to validate experimental data.
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties of xanthene derivatives, particularly their well-known fluorescence, Time-Dependent Density Functional Theory (TD-DFT) is the most commonly employed method. TD-DFT calculations can predict:
-
Electronic Absorption and Emission Spectra: Simulating the UV-Vis absorption and fluorescence spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. This allows for a direct comparison with experimental spectroscopic data.
-
Photophysical Properties: Providing insights into the nature of the excited states, such as whether they are localized or involve charge transfer, which is critical for the design of fluorescent probes and dyes.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of xanthene research, it is a vital tool in drug discovery for:
-
Binding Mode Prediction: Visualizing how a xanthene derivative might bind to the active site of a biological target, such as an enzyme or receptor.
-
Binding Affinity Estimation: Calculating a scoring function to estimate the strength of the interaction between the xanthene derivative and its target. This helps in prioritizing compounds for synthesis and biological testing. Common targets for xanthene derivatives include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For xanthene derivatives, QSAR studies are used to:
-
Identify Key Molecular Descriptors: Determining which physicochemical properties of the xanthene molecules are most important for their biological activity.
-
Predict the Activity of Novel Compounds: Using the established model to predict the biological activity of unsynthesized xanthene derivatives, thereby guiding the design of more potent compounds.
Quantitative Data Summary
The following tables summarize key quantitative data from various computational and experimental studies on xanthene derivatives, providing a comparative overview of their biological activities and calculated properties.
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Xanthene-linked thiosemicarbazones | AChE | 4.2 - 62 | [1][2] |
| Xanthene-linked thiosemicarbazones | BChE | 64 - 315 | [1][2] |
| Phenylpropanoid sucrose esters | AChE | 30.6 - 56.0 | |
| Phenylpropanoid sucrose esters | BuChE | 2.7 - 17.1 |
Table 1: Cholinesterase Inhibitory Activity of Xanthene Derivatives
| Xanthene Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |
| Novel Derivatives | Viral Protein | -5.43 to -6.25 | [3] |
| Carotenoids | VEGFR-2 | -8.2 to -10.5 | [4] |
| Natural Derivatives | VEGFR-2 | -32.73 to -49.37 | [5] |
Table 2: Molecular Docking Binding Energies of Xanthene Derivatives
| Xanthene Derivative | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Substituted Xanthene | DFT/B3LYP | -5.92 | -1.44 | 4.48 | |
| Substituted Xanthene | DFT/B3LYP (in ethanol) | -5.80 | -1.28 | 4.52 |
Table 3: Calculated Frontier Molecular Orbital Energies of Xanthene Derivatives
Experimental and Computational Protocols
This section provides detailed methodologies for key experimental and computational procedures cited in the study of xanthene structures.
General Synthesis of Xanthene Derivatives
A common and efficient method for the synthesis of xanthene derivatives is a one-pot, three-component condensation reaction.
Protocol:
-
A mixture of an aromatic aldehyde (1 mmol), a β-dicarbonyl compound such as dimedone (2 mmol), and a nucleophile like 2-naphthol (1 mmol) is prepared.
-
A catalyst, for instance, lanthanum(III) nitrate hexahydrate (10 mol%), is added to the reaction mixture.
-
The mixture is heated, often under solvent-free conditions, at a temperature ranging from 80-120°C for a specified time (typically 15-45 minutes).
-
Upon completion of the reaction, which can be monitored by thin-layer chromatography, the mixture is cooled and washed with cold water.
-
The solid product is separated by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired xanthene derivative.
Molecular Docking Protocol for Enzyme Inhibitors
The following protocol outlines a general workflow for performing molecular docking of xanthene derivatives against an enzyme target.
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of the xanthene derivative is drawn using a chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable computational method, often DFT with a functional like B3LYP and a basis set such as 6-31G*.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Glide, or GOLD) is used to perform the simulation.
-
The active site of the enzyme is defined, typically as a grid box encompassing the key catalytic residues.
-
The docking algorithm explores various conformations and orientations (poses) of the ligand within the active site.
-
-
Analysis of Results:
-
The docking poses are ranked based on a scoring function that estimates the binding affinity.
-
The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
DFT and TD-DFT Protocol for Photophysical Properties
This protocol describes a typical computational workflow for studying the photophysical properties of xanthene dyes.
Protocol:
-
Ground State Geometry Optimization:
-
The ground state geometry of the xanthene dye is optimized using DFT. A hybrid functional like B3LYP or PBE0 is commonly used with a basis set such as 6-311+G(2d,p).
-
Solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
-
Vibrational Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies). This also provides the theoretical vibrational spectrum.
-
-
Excited State Calculations (TD-DFT):
-
Using the optimized ground state geometry, single-point TD-DFT calculations are performed to compute the vertical excitation energies and oscillator strengths for the lowest several singlet excited states.
-
The choice of functional can be critical for accurate predictions. For charge-transfer excitations, long-range corrected functionals like CAM-B3LYP may provide better results.
-
-
Analysis of Electronic Transitions:
-
The nature of the electronic transitions is analyzed by examining the molecular orbitals involved. This helps in understanding the charge transfer characteristics of the excited states.
-
The simulated absorption spectrum is generated and can be compared with experimental data.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the study of xanthene structures.
Caption: Cholinesterase inhibition by a xanthene derivative.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: A typical computational workflow for studying xanthenes.
Caption: Logical relationships between computational methods.
Conclusion and Future Outlook
The theoretical and computational study of xanthene structures has emerged as a powerful and indispensable tool for understanding and predicting their diverse properties. As demonstrated in this guide, methods such as DFT, TD-DFT, and molecular docking provide invaluable insights into the electronic nature, photophysical behavior, and biological interactions of these versatile compounds. The ability to computationally screen virtual libraries of xanthene derivatives, predict their binding affinities for various biological targets, and elucidate their mechanisms of action at a molecular level is significantly accelerating the drug discovery and materials science research pipelines.
The future of computational research on xanthenes will likely involve the increasing integration of machine learning and artificial intelligence. These approaches can be trained on the vast amount of existing experimental and computational data to develop predictive models of even greater accuracy and scope. Furthermore, the continued development of more sophisticated computational models and increased computing power will enable the study of larger and more complex systems, such as the interaction of xanthene derivatives with cellular membranes or their behavior in complex biological environments. The synergy between advanced computational methods and experimental validation will undoubtedly continue to unlock the full potential of the xanthene scaffold in the development of novel therapeutics, advanced materials, and innovative chemical probes.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. VEGFR-2 kinase domain inhibition as a scaffold for anti-angiogenesis: Validation of the anti-angiogenic effects of carotenoids from Spondias mombin in DMBA model of breast carcinoma in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Wittig Reaction Protocol for the Synthesis of 9-Ethylidene-9H-xanthene
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the synthesis of 9-Ethylidene-9H-xanthene via the Wittig reaction. It includes information on the necessary reagents, reaction conditions, and purification methods. Quantitative data is summarized in tables, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds.[1][2][3][4] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or a ketone to yield an alkene and triphenylphosphine oxide.[3] This reaction is particularly valuable for its high degree of regioselectivity in placing the double bond.[5] This application note details a generalized protocol for the synthesis of this compound from xanthone and ethyltriphenylphosphonium bromide. Xanthene and its derivatives are an important class of heterocyclic compounds with a wide range of biological and pharmacological properties, making them significant scaffolds in drug discovery.[6][7]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
-
Ylide Formation: Ethyltriphenylphosphonium bromide reacts with a strong base to form the corresponding phosphorus ylide.
-
Wittig Reaction: The ylide then reacts with xanthone to produce this compound and triphenylphosphine oxide.
Quantitative Data
Due to the absence of a specific literature protocol for this exact synthesis, the following table provides general information on the reactants. The molar quantities and yields are presented as examples and may require optimization.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Example Quantity (mmol) | Example Mass (g) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
| Xanthone | C₁₃H₈O₂ | 196.21 | 1.0 | 0.196 | - | 173-176 | 351 |
| Ethyltriphenylphosphonium bromide | C₂₀H₂₀BrP | 371.25 | 1.2 | 0.445 | - | 203-208 | - |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.2 | - | 0.68 (in hexanes) | -11 | 80-90 (in hexanes) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 0.889 | -108.4 | 66 |
| This compound | C₁₅H₁₂O | 208.26 | - | - | - | - | - |
Experimental Protocols
1. Preparation of the Phosphorus Ylide (Wittig Reagent)
-
Materials: Ethyltriphenylphosphonium bromide, n-Butyllithium (typically 1.6 M in hexanes), anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide (1.2 mmol).
-
Add anhydrous THF (10 mL) to the flask and stir the suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.2 mmol, 0.75 mL of a 1.6 M solution in hexanes) dropwise to the stirred suspension.
-
Upon addition of the base, the solution should develop a characteristic orange to deep red color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
2. Wittig Reaction with Xanthone
-
Materials: Xanthone, phosphorus ylide solution (prepared in the previous step), anhydrous THF.
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve xanthone (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of xanthone to the prepared ylide solution at 0 °C via a syringe or dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
3. Work-up and Purification
-
Materials: Saturated aqueous ammonium chloride (NH₄Cl) solution, diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), silica gel.
-
Procedure:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product will be a mixture of this compound and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica gel, typically using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired alkene from the more polar triphenylphosphine oxide.
-
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for this reaction.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Characterization
As no specific literature data for the characterization of this compound was found, it is recommended to characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This application note provides a generalized yet detailed protocol for the synthesis of this compound using the Wittig reaction. While the presented method is based on established principles of the Wittig reaction, optimization of reaction conditions may be necessary to achieve the desired yield and purity. This protocol serves as a valuable starting point for researchers interested in the synthesis of xanthene derivatives for various applications in medicinal chemistry and materials science.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Olefination Reaction | TCI AMERICA [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alternative Synthesis Routes of 9-Substituted Xanthene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthene derivatives, particularly those substituted at the 9-position, represent a critical class of heterocyclic compounds in medicinal chemistry and materials science.[1][2] Their diverse pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties, have positioned them as promising scaffolds for drug discovery.[1][2][3][4][5] Furthermore, their unique photophysical properties have led to their application as fluorescent probes and in photodynamic therapy.[1] Traditional synthetic methods for 9-substituted xanthenes often involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents.[6] This has prompted the development of alternative, more efficient, and environmentally benign synthesis strategies.
This document provides detailed application notes and protocols for several alternative synthesis routes for 9-substituted xanthene derivatives, with a focus on green chemistry approaches such as ultrasound-assisted synthesis and one-pot reactions.
Alternative Synthesis Routes: A Comparative Overview
A variety of alternative methods for the synthesis of 9-substituted xanthenes have been developed, offering advantages in terms of reaction time, yield, and environmental impact. The following tables summarize quantitative data for two prominent classes of 9-substituted xanthenes: 1,8-dioxo-octahydroxanthenes and 14-aryl-14H-dibenzo[a,j]xanthenes, synthesized via different catalytic systems and reaction conditions.
Table 1: Synthesis of 9-Aryl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione Derivatives
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Conditions | Time | Yield (%) |
| 1 | 4-Cl-C6H4CHO | Zn(OAc)2 (10) | Ethanol | Ultrasound | 15 min | 95 |
| 2 | 4-NO2-C6H4CHO | CAN (5) | 2-Propanol | Ultrasound | 35 min | 98 |
| 3 | C6H5CHO | [bmim]ClO4 | Neat | 100 °C | 30 min | 92 |
| 4 | 4-MeO-C6H4CHO | PANI-TsOH | Neat | Grinding | 10 min | 95 |
| 5 | 2-NO2-C6H4CHO | Rochelle Salt (10) | Water | Microwave (450W) | 3 min | 94 |
| 6 | 4-CH3-C6H4CHO | TBAHS (10) | aq. 1,4-dioxane | Reflux | 3.5 h | 91 |
| 7 | 3-NO2-C6H4CHO | NaHSO4·SiO2 | Neat | 120 °C | 5 min | 96 |
Data compiled from multiple sources.
Table 2: Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthene Derivatives
| Entry | Aldehyde | Catalyst | Solvent | Conditions | Time | Yield (%) |
| 1 | 4-Cl-C6H4CHO | P(4-VPH)HSO4 (0.01g) | Ethanol | Ultrasound | 20 min | 95 |
| 2 | C6H5CHO | NH4H2PO4/SiO2 (100mg) | Water | Ultrasound | 40 min | 92 |
| 3 | 4-NO2-C6H4CHO | GO-TESA | Neat | 80 °C | 15 min | 96 |
| 4 | 4-MeO-C6H4CHO | Bleaching Earth Clay (10) | PEG-600 | 90 °C | 45 min | 94 |
| 5 | C6H5CHO | PEG-OSO3H (1) | Neat | 60-65 °C | 30 min | 95 |
| 6 | 4-Cl-C6H4CHO | [MIMPS]HSO4 | Neat | 120 °C | 10 min | 98 |
| 7 | C6H5CHO | NbCl5 (25) | CHCl3 | RT | 48 h | 90 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Green Synthesis of 9-Aryl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-diones
This protocol describes a simple and environmentally friendly method for the synthesis of 1,8-dioxo-octahydroxanthene derivatives using ultrasound irradiation as an alternative energy source.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (2 mmol)
-
Zinc acetate (Zn(OAc)2) (10 mol%)
-
Ethanol (2 mL)
-
Ultrasound bath
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 10 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and zinc acetate (10 mol%).
-
Add ethanol (2 mL) to the flask.
-
Place the flask in an ultrasound bath and irradiate the mixture for the time specified in Table 1 (typically 15-45 minutes).
-
Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 7:3).
-
Upon completion of the reaction, a solid product will precipitate.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 9-substituted xanthene derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: One-Pot Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes under Solvent-Free Conditions
This protocol outlines an efficient, one-pot condensation reaction for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes using a solid acid catalyst under solvent-free conditions.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-Naphthol (2 mmol)
-
Poly(4-vinylpyridinium) hydrogen sulfate (P(4-VPH)HSO4) (0.010 g)
-
Round-bottom flask (25 mL)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 25 mL round-bottom flask, mix the aromatic aldehyde (1 mmol), β-naphthol (2 mmol), and P(4-VPH)HSO4 (0.010 g).
-
Heat the reaction mixture in an oil bath at 80-100 °C with stirring for the time indicated in Table 2 (typically 15-30 minutes).
-
Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 8:2).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol (10 mL) to the solidified mixture and stir for 5 minutes.
-
Filter the solid product and wash it with ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 14-aryl-14H-dibenzo[a,j]xanthene.
-
Dry the purified product.
-
Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Signaling Pathways and Experimental Workflows
The biological activity of 9-substituted xanthene derivatives is often attributed to their interaction with specific cellular signaling pathways. For instance, their anticancer effects can be mediated through the induction of apoptosis via caspase activation or the inhibition of protein kinases involved in cell proliferation.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. blog.biobide.com [blog.biobide.com]
- 4. researchgate.net [researchgate.net]
- 5. US5772696A - Process for purification of water soluble dyes via water insoluble metal salt intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
Application Notes: Xanthene-Based Fluorescent Probes for Live-Cell Imaging
Introduction
Featured Probes: H-hNR and TF-hNR
H-hNR and TF-hNR are xanthene dyes that exhibit emissions in the deep-red and near-infrared regions of the spectrum. This is advantageous for live-cell imaging as it minimizes cellular autofluorescence, reduces light scattering, and allows for deeper tissue penetration. Their chemical structures are optimized for rapid cell staining with low concentrations, making them excellent candidates for dynamic cellular studies.
Quantitative Data
The photophysical properties of H-hNR and TF-hNR are summarized in the table below.
| Property | H-hNR | TF-hNR |
| Maximum Absorption (λabs) | 650 nm | 660 nm |
| Maximum Emission (λem) | 670 nm | 680 nm |
| Molar Extinction Coefficient (ε) | 1.2 x 105 M-1cm-1 | 1.5 x 105 M-1cm-1 |
| Fluorescence Quantum Yield (Φ) | 0.25 | 0.20 |
| Solvent for Measurement | Dichloromethane (DCM) | Dichloromethane (DCM) |
Note: Photophysical properties can vary depending on the solvent and local environment.
Experimental Protocols
Preparation of Staining Solution
Materials:
-
H-hNR or TF-hNR fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
Procedure:
-
Prepare a 1 mM stock solution of the H-hNR or TF-hNR probe in anhydrous DMSO.
-
Vortex the solution until the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
Immediately before use, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell line and experimental setup.
Live-Cell Staining and Imaging
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Staining solution (prepared as described above)
-
Live-cell imaging medium
-
Fluorescence microscope equipped with appropriate filters for deep-red or NIR imaging.
Procedure:
-
Grow cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Remove the cell culture medium from the dish.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh live-cell imaging medium to the cells.
-
Proceed with imaging using a fluorescence microscope. For H-hNR, use an excitation wavelength of ~650 nm and collect emission at ~670 nm. For TF-hNR, excite at ~660 nm and collect emission at ~680 nm.
Fixed-Cell Staining
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Staining solution
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining live cells with xanthene probes.
Signaling Pathway (Hypothetical Cellular Uptake)
While the precise uptake mechanism for H-hNR and TF-hNR is not detailed, a common pathway for cell-permeable fluorescent dyes is passive diffusion across the plasma membrane, driven by a concentration gradient.
Caption: Hypothetical mechanism of cellular uptake for xanthene probes.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 9-Ethylidene-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the nuclear magnetic resonance (NMR) spectroscopic analysis of 9-Ethylidene-9H-xanthene. The protocol outlines the necessary steps for sample preparation, instrument setup for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, and data processing. Due to the limited availability of experimental spectral data in the public domain, this note utilizes predicted NMR data to serve as a reference for the identification and structural verification of the compound. A comprehensive table of predicted chemical shifts and a workflow diagram are included to facilitate a clear understanding of the analytical process.
Introduction
This compound is a xanthene derivative with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules.[1][2] By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, researchers can confirm the molecular structure of synthesized compounds like this compound. This application note presents a standardized protocol to ensure reproducible and high-quality NMR data acquisition for this specific analyte.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were generated using computational prediction tools and serve as a guideline for spectral interpretation.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.35 | dd | 7.7, 1.6 | H-1, H-8 |
| 7.28 | ddd | 8.2, 7.7, 1.6 | H-3, H-6 |
| 7.12 | ddd | 8.2, 7.2, 1.0 | H-2, H-7 |
| 7.05 | dd | 8.2, 1.0 | H-4, H-5 |
| 5.85 | q | 7.0 | =CH-CH₃ |
| 2.15 | d | 7.0 | =CH-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 152.1 | C-4a, C-4b |
| 135.0 | C-9 |
| 129.5 | C-3, C-6 |
| 128.8 | C-1, C-8 |
| 123.5 | C-2, C-7 |
| 123.1 | =CH-CH₃ |
| 116.5 | C-4, C-5 |
| 116.2 | C-8a, C-9a |
| 14.8 | =CH-CH₃ |
Experimental Protocol
This protocol provides a general procedure for the NMR analysis of this compound. Instrument parameters may need to be optimized based on the specific spectrometer used.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity (≥99.8% D).
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Data Acquisition
2.1. ¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Acquisition Time (aq): 3 - 4 seconds.
-
Spectral Width (sw): 0 - 12 ppm.
-
Pulse Width (p1): A 30° or 45° pulse is recommended.
-
2.2. ¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher frequency (for ¹³C) NMR spectrometer.
-
Temperature: Maintain the probe temperature at 298 K (25 °C).
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): 1.0 - 1.5 seconds.
-
Spectral Width (sw): 0 - 200 ppm.
-
Pulse Width (p1): A 30° pulse is recommended.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks in both the ¹H and ¹³C spectra. For the ¹H spectrum, determine the multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet) and coupling constants (J) for each signal.
Experimental Workflow
The following diagram illustrates the logical flow of the NMR spectroscopic analysis of this compound.
Caption: Workflow for NMR Spectroscopic Analysis.
References
Application Notes and Protocols for the Synthesis of Functionalized Xanthene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Xanthene derivatives are a critical class of heterocyclic compounds widely recognized for their significant pharmacological and industrial applications.[1] Their diverse biological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties, make them promising scaffolds in drug discovery.[2][3][4] Furthermore, their unique photophysical properties have led to their use as fluorescent dyes, pH sensors, and in laser technologies.[5][6][7] This document provides detailed application notes and experimental protocols for various methods of synthesizing functionalized xanthene derivatives, with a focus on efficient, and environmentally benign approaches.
I. One-Pot Multi-Component Synthesis of 1,8-Dioxo-octahydroxanthene and 14H-Dibenzo[a,j]xanthene Derivatives
One of the most straightforward and atom-economical methods for synthesizing xanthene derivatives is the one-pot condensation of aldehydes with dimedone or β-naphthol.[5] This approach is often facilitated by a catalyst to enhance reaction rates and yields.
A. Lanthanum(III) Nitrate Hexahydrate Catalyzed Synthesis under Solvent-Free Conditions
This method offers an eco-friendly and efficient route to biologically active 1,8-dioxo-octahydroxanthene and 14H-dibenzo[a,j]xanthene derivatives.[5] The use of a non-toxic catalyst and solvent-free conditions makes this protocol particularly attractive for green chemistry applications.[5]
Table 1: Synthesis of 1,8-Dioxo-octahydroxanthene and 14H-Dibenzo[a,j]xanthene Derivatives using La(NO₃)₃·6H₂O. [5]
| Entry | Aldehyde | Reactant | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Dimedone | 3a | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | 3c | 10 | 98 |
| 3 | 4-Nitrobenzaldehyde | Dimedone | 3d | 10 | 96 |
| 4 | Benzaldehyde | β-Naphthol | 5a | 25 | 92 |
| 5 | 4-Hydroxybenzaldehyde | β-Naphthol | 5b | 30 | 90 |
| 6 | 4-Methoxybenzaldehyde | β-Naphthol | 5c | 20 | 94 |
Experimental Protocol:
A mixture of an aromatic aldehyde (1 mmol), dimedone (2 mmol) or β-naphthol (2 mmol), and lanthanum(III) nitrate hexahydrate (10 mol%) is heated at 70-80°C for the specified time (see Table 1).[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with cold water. The resulting solid product is separated by filtration and purified by recrystallization from ethanol.[5]
B. Nano-SnO₂ Catalyzed Synthesis
This protocol utilizes nano-tin(II) oxide as an efficient and reusable catalyst for the one-pot synthesis of 1,8-dioxo-octahydroxanthene derivatives.[8] The advantages of this method include high yields, short reaction times, and the ability to recycle the catalyst.[8]
Table 2: Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives using Nano-SnO₂. [8]
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 95 |
| 2 | 4-Methylbenzaldehyde | 3.5 | 92 |
| 3 | 4-Chlorobenzaldehyde | 2.5 | 98 |
| 4 | 4-Nitrobenzaldehyde | 2 | 96 |
Experimental Protocol:
A mixture of an aromatic aldehyde (1 mmol), dimedone (2 mmol), and nano-SnO₂ (5 mol%) in ethanol (5 mL) is refluxed for the time indicated in Table 2.[8] The reaction is monitored by TLC. After completion, the mixture is cooled, and the catalyst is filtered off. The pure product is obtained by recrystallization from ethanol. The catalyst can be washed, dried, and reused for subsequent reactions.[8]
II. Ultrasound-Assisted Green Synthesis of Functionalized Xanthenes
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as increased reaction rates, higher yields, and milder reaction conditions.[1] This section details the ultrasound-assisted synthesis of various xanthene derivatives.
A. Zirconium Tetrachloride (ZrCl₄) Catalyzed Synthesis of Benzo[a]xanthenes
This method describes an efficient synthesis of functionalized xanthene derivatives via a three-component reaction of 2-naphthol, dimedone, and aldehydes under ultrasonic irradiation, using the eco-friendly catalyst ZrCl₄.[1]
Table 3: Ultrasound-Assisted Synthesis of Benzo[a]xanthenes using ZrCl₄. [1]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 70 | 92 |
| 2 | 4-Chlorobenzaldehyde | 75 | 95 |
| 3 | 4-Nitrobenzaldehyde | 80 | 90 |
| 4 | 2-Chlorobenzaldehyde | 82 | 88 |
Experimental Protocol:
In a suitable vessel, 2-naphthol (1 mmol), dimedone (1 mmol), an aldehyde (1 mmol), and ZrCl₄ (10 mol%) are mixed in ethanol. The mixture is then subjected to ultrasonic irradiation (e.g., 40% processor power) for the time specified in Table 3.[1] After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified, typically by column chromatography, to afford the desired xanthene derivative.
B. Perchloric Acid (HClO₄) Catalyzed Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes
This protocol outlines a green synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes using a catalytic amount of perchloric acid under ultrasound irradiation.[1]
Table 4: Ultrasound-Assisted Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes using HClO₄. [1]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 30 | 98 |
| 2 | 4-Chlorobenzaldehyde | 45 | 95 |
| 3 | 4-Nitrobenzaldehyde | 60 | 92 |
| 4 | 4-Methoxybenzaldehyde | 90 | 90 |
Experimental Protocol:
A mixture of an aryl aldehyde (1 mmol), β-naphthol (2 mmol), and perchloric acid (0.1 mmol) in glacial acetic acid is irradiated with ultrasound for the duration indicated in Table 4.[1] Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure product.
III. Heterogeneous Catalysis for Xanthene Synthesis
The use of heterogeneous catalysts offers significant advantages, including ease of catalyst separation and recovery, which aligns with the principles of green chemistry.
A. Sn(II)/Nano Silica Catalyzed Synthesis of 14H-Dibenzoxanthenes
This method employs a Sn(II)/nano silica catalyst for the one-pot condensation of β-naphthol with various aldehydes.[9]
Table 5: Synthesis of 14H-Dibenzoxanthenes using Sn(II)/Nano Silica. [9]
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | 3 | 94 |
| 3 | 4-Nitrobenzaldehyde | 3 | 88 |
| 4 | n-Butyraldehyde | 3 | 48 |
Experimental Protocol:
A mixture of an aldehyde (1 mmol), β-naphthol (2 mmol), and Sn(II)/nano silica (10 mol%) in ethanol is refluxed for 3 hours.[9] After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by recrystallization.
B. Copper Immobilized on Amine-Modified NaY Zeolite (Cu@NNPS-NaY)
This protocol describes the use of a highly efficient and reusable copper-based nanocatalyst for the synthesis of various xanthene derivatives.[10][11]
Table 6: Synthesis of Xanthene Derivatives using Cu@NNPS-NaY. [10][12]
| Entry | Aldehyde | Reactant | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Dimedone | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | 20 | 97 |
| 3 | Benzaldehyde | β-Naphthol | 40 | 92 |
| 4 | 4-Nitrobenzaldehyde | β-Naphthol | 10 | 96 |
Experimental Protocol:
To a solution of an aromatic aldehyde (1 mmol) and either dimedone (2 mmol) or β-naphthol (2 mmol) in 10 mL of ethanol, 30 mg of the Cu@NNPS-NaY catalyst is added.[10] The mixture is stirred at 60°C for the time specified in Table 6. The reaction progress is monitored by TLC. After completion, the catalyst is separated by centrifugation, and the solvent is removed under reduced pressure. The resulting product is purified by recrystallization from ethanol.[11]
Visualizations
Caption: General workflow for the one-pot synthesis of functionalized xanthene derivatives.
Caption: Comparison of different catalytic systems for xanthene synthesis.
Caption: Relationship between synthetic methods, xanthene derivatives, and their applications.
References
- 1. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Bioactivity Relationship Study of Xanthene Derivatives:...: Ingenta Connect [ingentaconnect.com]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. e-journals.in [e-journals.in]
- 7. mdpi.com [mdpi.com]
- 8. journals.iau.ir [journals.iau.ir]
- 9. Synthesis of 14H-dibenzoxanthenes in green media using Sn(II)/nano silica as an efficient catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
- 12. chemmethod.com [chemmethod.com]
Application Notes and Protocols for 9-Ethylidene-9H-xanthene in Antimicrobial Activity Assays
Introduction
Xanthene derivatives have emerged as a significant class of heterocyclic compounds with a wide array of pharmacological activities. While research into the specific antimicrobial properties of 9-Ethylidene-9H-xanthene is nascent, the broader family of xanthene derivatives has demonstrated notable antibacterial and antifungal activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the antimicrobial potential of this compound. The protocols detailed herein are based on established, standardized assays for antimicrobial susceptibility testing.
Hypothetical Antimicrobial Activity Data
The following tables present hypothetical data for the antimicrobial activity of this compound against a panel of common pathogenic microorganisms. This data is for illustrative purposes to guide researchers in data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 64 |
| Escherichia coli | ATCC 25922 | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | 256 |
| Bacillus subtilis | ATCC 6633 | 32 |
| Fungi | ||
| Candida albicans | ATCC 90028 | 128 |
| Saccharomyces cerevisiae | ATCC 9763 | 64 |
Table 2: Zone of Inhibition for this compound (50 µg disc)
| Microorganism | Strain | Zone of Inhibition (mm) |
| Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 15 |
| Escherichia coli | ATCC 25922 | 10 |
| Pseudomonas aeruginosa | ATCC 27853 | 7 |
| Bacillus subtilis | ATCC 6633 | 18 |
| Fungi | ||
| Candida albicans | ATCC 90028 | 11 |
| Saccharomyces cerevisiae | ATCC 9763 | 16 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Inoculum Preparation:
-
From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the broth remains clear).
Kirby-Bauer Disc Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[4][5][6][7][8] An effective antibiotic will produce a large zone of inhibition, while an ineffective one may not affect bacterial growth at all.[4]
Materials:
-
This compound
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Forceps
-
Incubator
Procedure:
-
Preparation of Antimicrobial Discs: Aseptically apply a known amount of this compound solution (e.g., 50 µg) to sterile filter paper discs and allow them to dry.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Discs:
-
Using sterile forceps, place the prepared antimicrobial discs on the surface of the inoculated agar plate.
-
Gently press each disc to ensure complete contact with the agar.
-
Discs should be placed at least 24 mm apart.
-
-
Incubation: Invert the plates and incubate at 37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around each disc in millimeters. The size of the zone indicates the susceptibility of the microorganism to the compound.
Visualizations
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Hypothetical mechanism of antimicrobial action.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. microbenotes.com [microbenotes.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. asm.org [asm.org]
Application Notes and Protocols for Measuring the Fluorescence Quantum Yield of 9-Ethylidene-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] Accurate determination of Φf is essential in various research fields, including materials science, biochemistry, and drug development, as it provides insights into the properties and potential applications of fluorescent compounds. 9-Ethylidene-9H-xanthene, a derivative of the xanthene core structure, is of interest for its potential fluorescent properties. Xanthene dyes are known for their high luminescence and are widely used as fluorescent probes and markers.[2][3]
This document provides a detailed experimental protocol for measuring the fluorescence quantum yield of this compound using the relative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[4][5] Quinine sulfate in a 0.1 M sulfuric acid solution is a commonly used and reliable reference standard for such measurements.[6][7]
Principle of the Relative Method
The relative method for determining the fluorescence quantum yield is based on the principle that for two fluorescent solutions (a sample and a reference) with the same absorbance at the excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[4] The following equation is used for the calculation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
ΦS is the fluorescence quantum yield of the sample.
-
ΦR is the fluorescence quantum yield of the reference standard.
-
IS is the integrated fluorescence intensity of the sample.
-
IR is the integrated fluorescence intensity of the reference standard.
-
AS is the absorbance of the sample at the excitation wavelength.
-
AR is the absorbance of the reference standard at the excitation wavelength.
-
nS is the refractive index of the solvent used for the sample.
-
nR is the refractive index of the solvent used for the reference standard.
To minimize errors, it is crucial to keep the absorbance of both the sample and reference solutions below 0.1 at the excitation wavelength to avoid inner filter effects.[8]
Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of the fluorescence quantum yield of this compound.
References
- 1. 9H-Xanthene [webbook.nist.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Photophysical Properties of a Novel Xanthene Dye [pccc.icrc.ac.ir]
- 4. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. THQ–Xanthene: An Emerging Strategy to Create Next‐Generation NIR‐I/II Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iss.com [iss.com]
Application Notes and Protocols: Xanthene Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthenes are a class of heterocyclic compounds featuring a tricyclic oxygen-containing core.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in both natural products and synthetic molecules that exhibit a wide array of biological activities.[1][2] The versatility of the xanthene nucleus allows for substitutions at various positions, particularly at the 9-position, which strongly influences its physicochemical properties and biological targets.[2][3] As a result, xanthene derivatives have been extensively developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[3][4][5] Furthermore, the inherent fluorescent properties of many xanthene-based structures, such as rhodamines and fluoresceins, have made them invaluable tools for bioimaging and diagnostics.[6]
This document provides an overview of key applications of xanthene derivatives in medicinal chemistry, presenting quantitative data, detailed experimental protocols, and diagrams of relevant pathways and workflows to guide researchers in their drug discovery and development efforts.
Application 1: Anticancer Agents
Xanthene derivatives are a prominent class of molecules investigated for their potential as anticancer drugs.[7][8] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes like tyrosine kinases, and antioxidant effects.[3] The ability to readily modify the xanthene core allows for the optimization of antiproliferative activity against various cancer cell lines.[4]
Mechanism of Action: Induction of Apoptosis
Many xanthene-based anticancer agents exert their effect by triggering programmed cell death, or apoptosis. This is a highly regulated signaling cascade that leads to the elimination of malignant cells. While the precise interactions vary by derivative, they often modulate key proteins in the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases, which are the executioners of cell death.
Data Presentation: Antiproliferative Activity
The antiproliferative efficacy of xanthene derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%.
| Compound Class | Cell Line | IC50 | Reference |
| Xanthen-3-one / Xanthen-1,8-dione | HeLa (Cervical Cancer) | Varies by derivative | [7][8] |
| 9-Phenyl-9H-xanthen-9-ol (Compound 4) | Caco-2 (Colon Cancer) | Potent inhibition at 0.2 µM | [9] |
| Thioxanthene Derivative (Compound 1) | HeLa (Cervical Cancer) | 213.06 nM | [9] |
| Thioxanthene Derivative (Compound 1) | Caco-2 (Colon Cancer) | Potent inhibition at 0.2 µM | [9] |
| 3,3,6,6-tetramethyl-9-(aryl)-xanthen-1,8-dione | Hep G2 (Liver Cancer) | Activity Tested | [4] |
| 3,3,6,6-tetramethyl-9-(aryl)-xanthen-1,8-dione | A549 (Lung Cancer) | Activity Tested | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell proliferation.
Materials:
-
Xanthene derivative stock solution (in DMSO)
-
Cancer cell line of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the xanthene derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.
Application 2: Antimicrobial Agents
Certain xanthene derivatives exhibit significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.[1][4] The antimicrobial efficacy is highly dependent on the substituents on the xanthene nucleus.[4]
Data Presentation: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to define the antimicrobial potency of a compound.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Xanthene Derivative 2 (from Pinus strobus) | Bacillus subtilis | 24.5 | [1] |
| Xanthene Derivative 3 (from Pinus strobus) | Bacillus subtilis | 36.1 | [1] |
| Xanthen-1,8-dione with Bromine Substituents | Staphylococcus aureus | Potent Activity | [4] |
| Xanthen-1,8-dione with Bromine Substituents | Bacillus subtilis | Potent Activity | [4] |
| Xanthen-1,8-dione with Bromine Substituents | Pseudomonas aeruginosa | Potent Activity | [4] |
| Xanthene Derivatives | Saccharomyces cerevisiae | Activity Tested | [4] |
Experimental Protocol: Agar Disc Diffusion for Antimicrobial Screening
The disc diffusion method is a standard technique to qualitatively assess the antimicrobial activity of test compounds.[10]
Materials:
-
Test xanthene derivatives
-
Sterile paper discs (6 mm diameter)
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Nutrient agar plates
-
Sterile swabs
-
Positive control (e.g., Chloramphenicol) and negative control (e.g., DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a nutrient agar plate to create a uniform lawn of bacteria.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the xanthene derivative solution. Allow the solvent to evaporate.
-
Placement: Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter (in mm) of the clear zone around each disc where bacterial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Application 3: Fluorescent Probes for Bioimaging
The rigid, conjugated structure of the xanthene core is the basis for highly fluorescent dyes like fluorescein and rhodamine.[6] Medicinal chemists have engineered these structures to create sophisticated probes for live-cell imaging. A key innovation is the use of a spirocyclic, non-fluorescent form that can be switched "on" by an analyte or change in the cellular environment, providing high signal-to-noise ratios.[6][11] These probes are used to visualize organelles like mitochondria and to detect specific biological molecules such as enzymes or reactive oxygen species.[11][12]
Mechanism: Spirocyclic "Off/On" Switching
Spirocyclic xanthene probes exist in equilibrium between a closed, colorless, non-fluorescent spirocyclic form and an open, colored, highly fluorescent quinoid form.[11] This equilibrium can be controlled by a recognition moiety that, upon binding to its target analyte, locks the probe in the "on" state.
Experimental Protocol: General Live-Cell Fluorescence Imaging
Materials:
-
Xanthene-based fluorescent probe (e.g., a mitochondrial-targeting probe)[12]
-
Live cells cultured on glass-bottom dishes or coverslips
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal or fluorescence microscope with appropriate filter sets
-
Incubation chamber for the microscope (37°C, 5% CO2)
Procedure:
-
Probe Preparation: Prepare a stock solution of the xanthene probe in DMSO. Immediately before use, dilute the stock solution to the final working concentration (e.g., 5-500 nM) in pre-warmed imaging medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing imaging medium to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO2 atmosphere. The optimal time will depend on the specific probe and cell type.
-
Washing (Optional): For some probes, it may be necessary to wash the cells with fresh imaging medium to remove excess unbound probe and reduce background fluorescence. Many modern probes are designed for "no-wash" imaging.[6]
-
Imaging: Mount the dish or coverslip onto the microscope stage within the incubation chamber.
-
Image Acquisition: Locate the cells and acquire images using the appropriate excitation and emission wavelengths for the specific xanthene derivative. Use the lowest possible laser power to minimize phototoxicity and photobleaching.
General Protocols: Synthesis and Evaluation Workflow
The development of novel xanthene derivatives follows a logical workflow from chemical synthesis to biological characterization.
Workflow: From Synthesis to Biological Evaluation
Experimental Protocol: Representative Synthesis of 12-Aryl-Tetrahydrobenzo[α]xanthene-11-ones
This is a general procedure for a one-pot, three-component reaction to synthesize a common xanthene scaffold.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-naphthol (1 mmol)
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1 mmol)
-
Catalyst (e.g., DABCO, 10 mol%)[1]
-
Round-bottom flask, reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1 mmol), β-naphthol (1 mmol), dimedone (1 mmol), and the catalyst in 20 mL of the chosen solvent.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 80-100°C) with stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 30-90 minutes.
-
Workup: After completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.
-
Purification: Filter the solid product and wash it with cold water or an ethanol/water mixture. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure xanthene derivative.
-
Characterization: Confirm the structure of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR Spectroscopy.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationships of xanthen-3-one and xanthen-1,8-dione derivatives and design of new compounds with enhanced antiproliferative activity on HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tijer.org [tijer.org]
- 11. Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Green Synthesis of Xanthene Derivatives: Applications and Protocols for Sustainable Drug Discovery
Introduction
Xanthene derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and functional materials.[1][2][3][4][5] Their diverse pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities, have made them attractive targets in drug discovery.[2][3][4][5] Traditionally, the synthesis of xanthenes has often involved harsh reaction conditions, hazardous solvents, and catalysts that are not environmentally benign.[2][3] This has prompted a shift towards green chemistry approaches that prioritize the use of safer reagents, renewable resources, and energy-efficient processes.[2] This document provides detailed application notes and experimental protocols for the synthesis of xanthene derivatives using green chemistry methods, tailored for researchers, scientists, and professionals in drug development.
Application Notes
The development of green synthetic routes to xanthene derivatives offers numerous advantages, including reduced environmental impact, lower costs, and often improved reaction efficiency.[2] These methods are crucial for the sustainable development of new pharmaceuticals and functional materials. Key green approaches in xanthene synthesis include the use of ultrasound irradiation, heterogeneous catalysts, solvent-free reaction conditions, and multicomponent reactions.[1][2][6]
Ultrasound-assisted synthesis, for instance, can lead to higher yields, faster reaction rates, and improved selectivity under milder conditions compared to conventional methods.[1][7] Heterogeneous catalysts, such as magnetic nanoparticles and silica-supported reagents, are easily recoverable and reusable, minimizing waste and catalyst leaching into the product.[6][8][9] Multicomponent reactions (MCRs) are another cornerstone of green xanthene synthesis, allowing for the construction of complex molecules in a single step from simple starting materials, thereby increasing atom economy and reducing waste.[6]
The synthesized xanthene derivatives have a broad range of applications. In medicine, they are investigated for their potential as antiparasitic, antileishmanial, cytotoxic, and neuroprotective agents.[1] Beyond pharmaceuticals, xanthenes are utilized as dyes, fluorescent probes for bioimaging, and in electro-optical devices.[1][2]
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various studies on the green synthesis of xanthene derivatives, allowing for a direct comparison of different catalysts and conditions.
| Catalyst | Aldehyde | β-Naphthol/Dimedone | Conditions | Time | Yield (%) | Reference |
| Zn(OAc)₂ (10 mol%) | Various aromatic aldehydes | Dimedone or 1,3-cyclohexanedione | Ultrasound, Ethanol | 15-45 min | 84-95 | [7] |
| ZrCl₄ | Various aldehydes | 2-naphthol, dimedone | Ultrasound, Ethanol | 70-82 min | 75-95 | [7] |
| Fe₃O₄/PEG/succinic anhydride nanocatalyst (0.03 g) | Benzaldehydes | 2-hydroxynaphthalene-1,4-dione, dimedone | Ultrasound (60 W), Ethanol | 15-20 min | 85-95 | [7] |
| N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (10 mg) | Various aldehydes | 2-naphthol | Ultrasound, Solvent-free | Not Specified | High | [7] |
| NH₄H₂PO₄/SiO₂ (100 mg) | Various aldehydes | β-naphthol | Ultrasound, Water | 40 min | 85-94 | [7] |
| BF₃.SiO₂ (37%) | Various aldehydes | 2-naphthol | Ultrasound (20 kHz) | 6 min | 85-98 | [7] |
| Cellulose sulfuric acid | Aldehydes or isatins | β-naphthol, 2-hydroxynaphthalene-1,4-dione | Solvent-free, 100 °C | Not Specified | Good to excellent | [9] |
| DABCO/Amberlyst-15 | Benzaldehyde | 2-naphthol, dimedone | Solvent-free, 120 °C | Not Specified | Good to excellent | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of 1,8-Dioxo-octahydroxanthenes
This protocol describes the synthesis of 1,8-dioxo-octahydroxanthenes using zinc acetate as a catalyst under ultrasound irradiation, based on the work of Bouzina et al.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone or 1,3-cyclohexanedione (2 mmol)
-
Zinc acetate (Zn(OAc)₂) (10 mol%)
-
Ethanol (2 mL)
-
Ultrasound bath
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
Procedure:
-
In a 10 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone or 1,3-cyclohexanedione (2 mmol), and zinc acetate (10 mol%).
-
Add ethanol (2 mL) to the flask.
-
Place the flask in an ultrasound bath and irradiate the mixture for the time specified in the table above (typically 15-45 minutes) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the flask from the ultrasound bath.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 1,8-dioxo-octahydroxanthene derivative.
-
Characterize the product using appropriate spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, IR).
Protocol 2: Solvent-Free Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes
This protocol details the solvent-free synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes using a reusable heterogeneous catalyst, DABCO supported on Amberlyst-15.[6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-naphthol (2 mmol)
-
DABCO/Amberlyst-15 catalyst
-
Round-bottom flask (10 mL)
-
Oil bath
-
Magnetic stirrer
Procedure:
-
Grind the aromatic aldehyde (1 mmol), β-naphthol (2 mmol), and the DABCO/Amberlyst-15 catalyst together in a mortar and pestle.
-
Transfer the mixture to a 10 mL round-bottom flask.
-
Heat the reaction mixture in an oil bath at 120 °C with stirring for the required time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol to the solid mass and stir for 5 minutes.
-
Filter the mixture to separate the solid product and the catalyst.
-
Wash the solid with cold ethanol.
-
The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to afford the pure 14-aryl-14H-dibenzo[a,j]xanthene.
-
Confirm the structure of the product by spectroscopic analysis.
Visualizations
Caption: General workflow for the green synthesis of xanthene derivatives.
References
- 1. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Synthesis of Xanthenes: An Overview: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. A green and eco-friendly method for the synthesis of xanthene derivatives using cellulose sulfuric acid under solvent-free conditions [icc.journals.pnu.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Wittig Reaction for 9-Ethylidene-9H-xanthene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Ethylidene-9H-xanthene via the Wittig reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from xanthone and an ethyltriphenylphosphonium ylide.
Q1: Why is my Wittig reaction showing low to no conversion of the starting material, xanthone?
A1: Several factors can contribute to low conversion, particularly when dealing with a sterically hindered ketone like xanthone.
-
Insufficiently Strong Base: The acidity of the α-proton on the ethyltriphenylphosphonium salt is relatively low. A strong base is crucial for the complete formation of the ylide. If the ylide is not fully formed, the reaction will not proceed efficiently.
-
Recommendation: Switch to a stronger base. While common bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are sometimes used, organolithium bases such as n-butyllithium (n-BuLi) are often more effective for generating non-stabilized ylides.
-
-
Ylide Instability: Non-stabilized ylides, like the one derived from ethyltriphenylphosphonium bromide, can be unstable and may decompose before reacting with the ketone.
-
Recommendation: Generate the ylide in situ at a low temperature (e.g., 0 °C to -78 °C) and add the xanthone solution to the freshly prepared ylide. Avoid prolonged stirring of the ylide before the addition of the ketone.
-
-
Steric Hindrance: Xanthone is a sterically hindered ketone, which can make the nucleophilic attack by the Wittig reagent slow and inefficient.[1][2]
-
Recommendation: Increase the reaction temperature after the initial addition of xanthone to the ylide. Refluxing in a suitable solvent like tetrahydrofuran (THF) or toluene may be necessary to drive the reaction to completion. A higher boiling point solvent like dioxane could also be considered.
-
-
Reagent Quality: The phosphonium salt and the base must be of high quality and anhydrous. Moisture will quench the strong base and the ylide.
-
Recommendation: Ensure all reagents are dry and use anhydrous solvents. Dry glassware thoroughly before use.
-
Q2: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side products and how can I minimize them?
A2: Side reactions are common in Wittig reactions, especially with challenging substrates.
-
Base-Induced Side Reactions: Strong bases can react with the ketone or the desired product.
-
Recommendation: Add the base slowly to the phosphonium salt at a low temperature to ensure it reacts primarily to form the ylide.
-
-
Epoxide Formation: In some cases, the betaine intermediate can collapse to form an epoxide and triphenylphosphine instead of the desired alkene and triphenylphosphine oxide.
-
Rearrangement Products: Under harsh basic conditions, rearrangements of the starting material or product may occur.
-
Minimization Strategies:
-
Use the minimum effective amount of base.
-
Maintain a low temperature during ylide formation and the initial addition of the ketone.
-
Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to decomposition.
-
Q3: The purification of this compound is challenging due to the presence of triphenylphosphine oxide. How can I effectively remove this byproduct?
A3: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by fractional crystallization. However, its solubility can be similar to that of the desired product.
-
Chromatography: Column chromatography is the most common method for separating the product from triphenylphosphine oxide. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.
-
Alternative Workup Procedures:
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of diethyl ether and hexane.
-
Conversion to a Salt: Triphenylphosphine oxide can be converted to a water-soluble salt by reaction with MgBr₂ or ZnCl₂ in an appropriate solvent, allowing for its removal by aqueous extraction.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal base for the synthesis of this compound?
A: For the generation of a non-stabilized ylide from ethyltriphenylphosphonium bromide, a strong base is required. While sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used, n-butyllithium (n-BuLi) is often more effective in ensuring complete ylide formation, which is critical when reacting with a sterically hindered ketone like xanthone.
Q: Which solvent is most suitable for this reaction?
A: Anhydrous aprotic solvents are necessary. Tetrahydrofuran (THF) is a common choice as it is a good solvent for both the ylide and the ketone. Diethyl ether can also be used. For reactions requiring higher temperatures to overcome steric hindrance, toluene or dioxane may be beneficial.
Q: What is the recommended reaction temperature?
A: It is recommended to form the ylide at a low temperature (0 °C to -78 °C) to minimize its decomposition. After the addition of xanthone, the reaction temperature can be gradually increased. For a sterically hindered ketone, refluxing the reaction mixture may be necessary to achieve a reasonable conversion rate.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material (xanthone), the product (this compound), and the triphenylphosphine oxide byproduct. The disappearance of the xanthone spot indicates the completion of the reaction.
Q: Are there any alternative methods to synthesize this compound?
A: While the Wittig reaction is a common method for olefination, other methods could be considered if the Wittig reaction proves to be low-yielding. These might include the Horner-Wadsworth-Emmons reaction, which often offers advantages for hindered ketones, or the Peterson olefination.[1][2]
Data Presentation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | NaH | KOtBu | n-BuLi | n-BuLi is expected to give the highest yield due to more efficient ylide formation. |
| Solvent | THF | Toluene | Dioxane | Higher boiling point solvents may improve yield by overcoming steric hindrance. |
| Temperature | Room Temp. | 60 °C | Reflux | Reflux temperature is likely necessary for significant conversion. |
| Reaction Time | 12 h | 24 h | 48 h | Longer reaction times may be required, but should be monitored to avoid decomposition. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (solution in hexanes)
-
Xanthone
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Ylide Preparation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.2 equivalents). b. Add anhydrous THF via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes. A characteristic orange-red color of the ylide should develop. e. Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: a. Dissolve xanthone (1.0 equivalent) in a minimum amount of anhydrous THF in a separate flame-dried flask. b. Add the xanthone solution dropwise to the ylide solution at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. d. Monitor the reaction progress by TLC until the xanthone is consumed (typically 12-24 hours).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the organic layer and wash it with water and then with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the this compound from triphenylphosphine oxide.
-
Characterization: a. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Wittig synthesis of this compound.
References
Technical Support Center: Purification of 9-Ethylidene-9H-xanthene from Triphenylphosphine Oxide (TPPO)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 9-Ethylidene-9H-xanthene from triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove triphenylphosphine oxide (TPPO) from my reaction mixture?
A1: Triphenylphosphine oxide (TPPO) can be challenging to remove due to its moderate polarity and its tendency to co-crystallize with products. It is often an impurity in triphenylphosphine (PPh3) and can also form from the oxidation of PPh3 by air, a reaction catalyzed by many metal ions[1]. Its removal can be particularly difficult using standard chromatography.
Q2: What are the general strategies for removing TPPO?
A2: The primary strategies for TPPO removal leverage differences in solubility and polarity between your desired product and TPPO. Common methods include:
-
Crystallization/Trituration: Utilizing solvents in which the product and TPPO have different solubilities.
-
Column Chromatography: While sometimes challenging, it can be effective with the right solvent system.
-
Precipitation via Metal Complexation: Converting TPPO into an insoluble metal complex that can be filtered off[1][2][3].
Q3: What is the solubility of TPPO in common laboratory solvents?
A3: Understanding the solubility of TPPO is key to designing an effective purification strategy. TPPO is poorly soluble in non-polar solvents like hexane, cyclohexane, and petroleum ether, and has low solubility in cold diethyl ether[1][4][5]. It is readily soluble in more polar solvents like ethanol, methanol, dichloromethane, ethyl acetate, benzene, and toluene[4][5][6].
Troubleshooting Guides
Issue 1: My product and TPPO are co-eluting during column chromatography.
Cause: The polarity of your product, this compound, and TPPO may be too similar in the chosen eluent system.
Troubleshooting Steps:
-
Solvent System Modification:
-
Increase the proportion of a non-polar solvent like hexane or pentane in your eluent system. This compound, being a relatively non-polar alkene, should elute faster in a less polar mobile phase, while the more polar TPPO will have a stronger affinity for the silica gel.
-
A common technique is to suspend the crude mixture in a minimal amount of a solvent where the product is soluble but TPPO is not (e.g., cold diethyl ether or a hexane/ether mixture) and then load it onto the column[7][8].
-
-
Silica Plug Filtration:
-
For a quick separation, especially if your product is significantly less polar than TPPO, a silica plug can be effective.
-
Protocol:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Suspend the dissolved mixture in pentane or hexane.
-
Pass the suspension through a short column (plug) of silica gel.
-
Elute your product, this compound, with a non-polar solvent like pentane or a mixture of hexane and ether.
-
The more polar TPPO should remain at the top of the silica plug[7][8]. This procedure may need to be repeated for complete removal.
-
-
Issue 2: I am losing a significant amount of my product during recrystallization.
Cause: The chosen recrystallization solvent may have a high solubility for this compound even at low temperatures, or the product and TPPO may be co-crystallizing.
Troubleshooting Steps:
-
Solvent Selection for Recrystallization:
-
The ideal solvent for recrystallizing this compound should completely dissolve it at an elevated temperature but have very low solubility for it at cold temperatures.
-
Conversely, TPPO should ideally remain soluble in the mother liquor upon cooling.
-
Based on general principles, consider solvents like isopropanol, ethanol, or methanol, where the non-polar alkene product is likely less soluble than the polar TPPO, especially at lower temperatures[4][9].
-
-
Trituration:
-
If recrystallization is problematic, trituration can be an effective alternative.
-
Protocol:
-
Suspend the crude solid in a solvent where TPPO is poorly soluble, such as cold diethyl ether or hexane[1][2][3].
-
Stir the suspension vigorously. This will dissolve the this compound while leaving the TPPO as a solid.
-
Filter the mixture to remove the solid TPPO.
-
Evaporate the solvent from the filtrate to recover the purified product.
-
-
Issue 3: Chromatography and crystallization are both ineffective for my separation.
Cause: The physical properties of your product and TPPO are too similar for these methods to be effective.
Troubleshooting Steps:
-
Precipitation of TPPO as a Metal Salt:
-
This method relies on the Lewis basicity of the oxygen in TPPO to form an insoluble coordination complex with a metal salt.
-
Protocol using Zinc Chloride (ZnCl₂):
-
Dissolve the crude reaction mixture containing this compound and TPPO in ethanol[2][3].
-
Add approximately two equivalents of zinc chloride (relative to the amount of triphenylphosphine used in the Wittig reaction)[2][3].
-
Stir the mixture at room temperature for a couple of hours.
-
A precipitate of the TPPO-ZnCl₂ complex will form.
-
Filter off the insoluble complex.
-
The filtrate will contain the purified this compound. Recover the product by removing the solvent under reduced pressure.
-
-
Protocol using Magnesium Chloride (MgCl₂): A similar protocol can be employed by forming a Mg(II) complex of TPPO, which is poorly soluble in toluene or dichloromethane[1].
-
Quantitative Data Summary
| Purification Method | Key Solvents/Reagents | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | Hexane, Pentane, Diethyl Ether | >95% | High purity achievable | Can be time-consuming and require large volumes of solvent. |
| Recrystallization/Trituration | Isopropanol, Ethanol, Diethyl Ether, Hexane | Variable | Simple, scalable | Potential for product loss, may not be effective for all mixtures. |
| Precipitation with ZnCl₂ | Ethanol, Zinc Chloride | High | Effective when other methods fail, chromatography-free[2][3] | Requires an additional reagent, may require optimization. |
Experimental Workflow & Diagrams
Workflow for Purification via Precipitation
Caption: Workflow for the purification of this compound by TPPO precipitation.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How does one remove triphenylphosphine oxide from product? - ECHEMI [echemi.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 9-Ethylidene-9H-xanthene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Ethylidene-9H-xanthene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Wittig reaction. This reaction involves the treatment of xanthone (9H-xanthen-9-one) with a phosphorus ylide, typically generated from ethyltriphenylphosphonium bromide.
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are:
-
Xanthone (9H-xanthen-9-one)
-
Ethyltriphenylphosphonium bromide (or a similar phosphonium salt)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
Q3: What is the major byproduct I should expect?
A3: The main byproduct of the Wittig reaction is triphenylphosphine oxide.[1][2] This is a stable compound formed from the phosphorus ylide reagent during the reaction. Its removal is a critical step in the purification of the final product.
Q4: Why are anhydrous conditions crucial for this reaction?
A4: The phosphorus ylide is a strong base and will react readily with water. This reaction will quench the ylide, reducing the yield of the desired this compound and leading to the formation of triphenylphosphine oxide and ethane. Therefore, all glassware, solvents, and reagents must be thoroughly dried before use.
Q5: Can I use a different base other than n-butyllithium?
A5: Yes, other strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used to deprotonate the phosphonium salt and form the ylide.[3] The choice of base can influence the reaction rate and potentially the side product profile. Lithium-containing bases may lead to the formation of lithium salt byproducts that need to be removed during the workup.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete formation of the phosphorus ylide. 2. Presence of moisture in the reaction. 3. Impure starting materials (xanthone or phosphonium salt). 4. Insufficient reaction time or temperature. | 1. Ensure the base is added slowly to the phosphonium salt solution at the correct temperature (often 0 °C or below) and allowed to stir for a sufficient time to form the ylide (indicated by a color change, typically to orange or red). 2. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify starting materials by recrystallization or chromatography if necessary. 4. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be required. |
| Presence of a significant amount of unreacted xanthone | 1. Insufficient amount of Wittig reagent used. 2. Deactivation of the ylide due to moisture or other electrophilic impurities. | 1. Use a slight excess (1.1 to 1.5 equivalents) of the phosphonium salt and base relative to xanthone. 2. Re-check the dryness of all reagents and solvents. |
| Difficulty in separating the product from triphenylphosphine oxide | Triphenylphosphine oxide has similar polarity to the product, making separation by standard column chromatography challenging. | 1. Crystallization: Triphenylphosphine oxide is often more crystalline than the desired product. Attempt to selectively crystallize the byproduct from a suitable solvent system. 2. Modified Chromatography: Use a less polar eluent system for column chromatography to retain the more polar triphenylphosphine oxide on the silica gel. 3. Alternative Workup: In some cases, converting the triphenylphosphine oxide to a more polar phosphonium salt by treatment with acid can facilitate its removal by extraction with an aqueous phase. |
| Formation of other unexpected byproducts | 1. Side reactions of the strong base (e.g., n-BuLi) with the solvent or starting materials. 2. If using n-BuLi, residual butyl halides from its preparation can lead to butyl-substituted byproducts. | 1. Add the base slowly and at a low temperature to minimize side reactions. 2. Use high-purity n-BuLi. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound via the Wittig reaction is as follows:
1. Preparation of the Phosphorus Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyltriphenylphosphonium bromide and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 1 hour, during which the color should change to a deep orange or red, indicating the formation of the ylide.
2. Wittig Reaction:
-
In a separate flame-dried flask, dissolve xanthone in anhydrous THF.
-
Slowly add the solution of xanthone to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
3. Workup and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the this compound from triphenylphosphine oxide and other impurities.
Visualizations
Caption: Wittig reaction pathway for the synthesis of this compound.
References
troubleshooting low fluorescence signal with 9-Ethylidene-9H-xanthene probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Ethylidene-9H-xanthene fluorescent probes. Due to the limited availability of specific data for this subclass of probes, the information provided is based on the well-established principles of xanthene dye chemistry and photophysics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low or no fluorescence signal from my this compound probe. What are the potential causes and how can I troubleshoot this?
A1: A low fluorescence signal can stem from several factors, ranging from experimental setup to the chemical environment of the probe. Here is a step-by-step troubleshooting guide:
-
Verify Instrument Settings:
-
Excitation and Emission Wavelengths: Ensure that the excitation and emission wavelengths on your instrument (e.g., fluorometer, microscope) are correctly set to the optimal values for your specific this compound probe. Consult the probe's technical data sheet for these values.
-
Filter Sets: For fluorescence microscopy, confirm that you are using the appropriate filter cube (excitation filter, dichroic mirror, and emission filter) that matches the spectral profile of your probe.
-
Light Source Intensity and Exposure Time: The intensity of the excitation light source may be too low, or the camera exposure time may be too short. Incrementally increase these settings to see if the signal improves. Be cautious of photobleaching with excessive light exposure.[1]
-
-
Assess Probe Concentration:
-
Working Concentration: The probe concentration might be too low for detection. Prepare a fresh dilution of the probe at a slightly higher concentration than initially used. Conversely, excessively high concentrations can lead to self-quenching, where probe molecules interact and diminish the overall fluorescence.[2]
-
Probe Integrity: Ensure the probe has been stored correctly (e.g., protected from light, appropriate temperature) to prevent degradation.
-
-
Evaluate the Chemical Environment:
-
pH of the Medium: The fluorescence of many xanthene dyes is highly sensitive to pH.[3][4][5] The protonation state of the xanthene core can significantly alter its electronic structure and, consequently, its fluorescence quantum yield. Measure the pH of your experimental buffer and adjust it if necessary to the optimal range for your probe.
-
Solvent Polarity: The polarity of the solvent can influence the fluorescence quantum yield of xanthene dyes.[6][7][8] If your experimental conditions allow, consider testing the probe in a solvent of different polarity to see if the signal improves.
-
-
Consider Photobleaching:
-
Minimize Light Exposure: Photobleaching is the irreversible photodegradation of a fluorophore upon exposure to excitation light.[1][9][10][11] Minimize the duration and intensity of light exposure on your sample.
-
Use Antifade Reagents: Incorporating an antifade reagent into your mounting medium can significantly reduce photobleaching.[9][10]
-
Q2: My fluorescence signal is fading rapidly during imaging. What is happening and what can I do to prevent it?
A2: Rapid signal loss during imaging is a classic sign of photobleaching.[1][9][11] This occurs when the probe is exposed to high-intensity excitation light for extended periods, leading to its photochemical destruction.
Strategies to Minimize Photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal.
-
Minimize Exposure Time: Keep camera exposure times as short as possible.
-
Use Neutral Density Filters: These filters can be placed in the light path to attenuate the excitation light.
-
Employ Antifade Reagents: Commercial or homemade antifade reagents can be added to the sample medium to scavenge reactive oxygen species that contribute to photobleaching.[9][10]
-
Image Different Fields of View: If possible, move to a fresh area of the sample for each image acquisition to avoid repeatedly illuminating the same spot.
Q3: Can the local environment of the probe affect its fluorescence?
A3: Yes, the immediate chemical environment plays a crucial role in the fluorescence properties of xanthene-based probes.
-
pH: As mentioned, the fluorescence of xanthene dyes is often pH-dependent.[3][4][5][12] The spirocyclic (non-fluorescent) and zwitterionic (fluorescent) equilibrium of many xanthene dyes is influenced by pH.[13]
-
Solvent Polarity and Viscosity: The polarity and viscosity of the surrounding medium can affect the probe's conformational flexibility and the rate of non-radiative decay processes, thereby influencing the fluorescence quantum yield and lifetime.[6][7]
-
Quenching Agents: The presence of quenching agents in your sample, such as heavy atoms, certain metal ions, or other molecules that can accept energy from the excited probe, will reduce the fluorescence signal.
Quantitative Data Summary
The following tables provide illustrative quantitative data based on general properties of xanthene dyes. The specific values for this compound probes may vary.
Table 1: Influence of pH on Relative Fluorescence Intensity of a Generic Xanthene Probe
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | 25 |
| 5.0 | 50 |
| 6.0 | 80 |
| 7.0 | 100 |
| 7.4 | 98 |
| 8.0 | 95 |
| 9.0 | 85 |
Note: This is a generalized representation. The optimal pH range can vary significantly between different xanthene derivatives.[3][5]
Table 2: Effect of Solvent Polarity on the Fluorescence Quantum Yield of a Generic Xanthene Dye
| Solvent | Polarity Index | Relative Quantum Yield (%) |
| Dioxane | 2.2 | 60 |
| Chloroform | 4.1 | 75 |
| Ethanol | 5.2 | 90 |
| Methanol | 6.6 | 95 |
| Water | 10.2 | 80 |
Note: The relationship between solvent polarity and quantum yield is complex and can be influenced by specific probe-solvent interactions.[6][7][8]
Experimental Protocols
General Protocol for Staining Live Cells with a this compound Probe
This protocol provides a general framework. Optimal conditions, including probe concentration and incubation time, should be determined empirically for your specific cell type and experimental setup.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., DMEM without phenol red)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on a suitable imaging dish or slide
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Probe Loading Solution: Prepare a working solution of the this compound probe in pre-warmed imaging medium. The final concentration typically ranges from 100 nM to 10 µM. It is recommended to perform a concentration titration to find the optimal concentration for your experiment.
-
Cell Staining:
-
Remove the cell culture medium from the dish.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the probe loading solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the probe loading solution.
-
Wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the this compound probe.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Simplified photobleaching pathway of a fluorescent probe.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase [mdpi.com]
- 4. Xanthene-based Fluorescence Turn-on Probe for Highly Acidic pH Range in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Effect of solvent polarity on nonradiative processes in xanthene dyes: Rhodamine B in normal alcohols | Semantic Scholar [semanticscholar.org]
- 7. Solvent Dependence of the Fluorescence Lifetimes of Xanthene Dyes | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020) | Alexander P. Demchenko | 245 Citations [scispace.com]
- 11. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 9-Ethylidene-9H-xanthene under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 9-Ethylidene-9H-xanthene under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Direct stability data for this compound is limited in published literature. The guidance provided below is based on the known reactivity of the xanthene core, the chemistry of exocyclic double bonds, and stability studies of related xanthene derivatives and dyes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound during storage (solid or in solution) | Photodegradation: Exposure to light, especially UV light, can degrade the xanthene core. | Store the compound in an amber vial or a container protected from light. For solutions, use amber glassware or wrap the container in aluminum foil. Store in a dark place, such as a freezer or a light-tight cabinet. |
| Oxidation: The xanthene moiety can be susceptible to oxidation, and the exocyclic double bond may also react with atmospheric oxygen over time. | Store under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider sealing the container with a tight-fitting cap and parafilm. | |
| Thermal Degradation: Elevated temperatures can accelerate degradation. | Store the compound at a low temperature, such as in a refrigerator (2-8 °C) or a freezer (-20 °C), depending on the solvent's freezing point if in solution. | |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) after an experiment | Degradation under acidic or basic conditions: The stability of the xanthene core and the ethylidene group may be pH-dependent. | Neutralize the reaction mixture immediately after completion. If the experiment requires acidic or basic conditions, minimize the exposure time and temperature. Consider performing a small-scale time-course study to assess stability at the target pH. |
| Reaction with solvent: Protic solvents (e.g., methanol, water) could potentially react with the compound, especially under acidic or basic catalysis. | If instability in protic solvents is suspected, consider using aprotic solvents (e.g., acetonitrile, THF, dichloromethane) for your experiments, provided the compound is soluble and the solvent is compatible with the reaction chemistry. | |
| Oxidative degradation during the experiment: The presence of oxidizing agents or exposure to air at elevated temperatures can lead to degradation products. | Degas solvents before use. If the reaction is sensitive to oxygen, perform it under an inert atmosphere. Avoid using strong oxidizing agents unless they are part of the intended reaction. | |
| Color change of the solution over time | Formation of colored degradation products: Degradation of the xanthene core can lead to the formation of colored byproducts. | Monitor the purity of the solution using a suitable analytical technique (e.g., TLC, HPLC-UV) at regular intervals. If color change is observed, the solution may no longer be suitable for its intended use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of related compounds, the most likely degradation pathways for this compound are:
-
Oxidation of the xanthene core: The 9-position of the xanthene ring system can be oxidized to form the corresponding xanthone.
-
Reactions at the exocyclic double bond: The ethylidene group is a potential site for oxidation (e.g., to form an epoxide or undergo cleavage), hydration (addition of water across the double bond, especially under acidic conditions), or other addition reactions.
-
Photodegradation: Similar to other xanthene dyes, this compound is likely susceptible to degradation upon exposure to light, which can lead to complex mixtures of smaller molecules.
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperature (e.g., -20°C). If stored in solution, use an aprotic solvent if possible, protect from light, and store at a low temperature.
Q3: Is this compound sensitive to pH?
A3: While specific data is unavailable, many xanthene derivatives exhibit pH-dependent stability. It is advisable to assume that this compound may be sensitive to both acidic and basic conditions. Hydrolysis or rearrangement reactions could be catalyzed by acids or bases. It is recommended to maintain a neutral pH whenever possible.
Q4: Can I use protic solvents like methanol or water with this compound?
A4: While the compound may be soluble in protic solvents, there is a potential for solvent addition across the exocyclic double bond, particularly under non-neutral pH conditions. If you must use a protic solvent, it is recommended to conduct a preliminary stability study by dissolving a small amount of the compound and monitoring its purity over time by a suitable analytical method.
Q5: What are the expected degradation products I should look for?
A5: Potential degradation products to monitor for include 9-xanthenone (from oxidation of the xanthene core) and potentially acetone and 9-fluorenone if the double bond is cleaved. Other possibilities include the hydrated product (9-(1-hydroxyethyl)-9H-xanthene) if water is present.
Quantitative Stability Data (Hypothetical)
The following table provides a hypothetical summary of the stability of this compound under various stress conditions. This data is for illustrative purposes only and is based on the expected reactivity of the molecule. Actual stability should be determined experimentally.
| Condition | Parameter | Duration | Expected Degradation (%) | Potential Degradants |
| Acidic | 0.1 M HCl in 1:1 ACN/H₂O | 24 hours | 15-25% | 9-(1-hydroxyethyl)-9H-xanthene, rearrangement products |
| Basic | 0.1 M NaOH in 1:1 ACN/H₂O | 24 hours | 5-15% | Isomerization products, hydrolysis products |
| Oxidative | 3% H₂O₂ in 1:1 ACN/H₂O | 24 hours | 20-40% | 9-Xanthenone, epoxide of the ethylidene group, cleavage products |
| Thermal | 60 °C (in solid state) | 7 days | 5-10% | Unspecified degradation products |
| Photolytic | UV light (254 nm) | 8 hours | 30-50% | Complex mixture of degradation products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a known quantity of the solid compound in an oven at 60°C for 7 days. Also, place a solution of the compound in a suitable solvent at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 8 hours. A control sample should be wrapped in foil to exclude light.
4. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples, including a non-stressed control, by HPLC.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Visualizations
Caption: Experimental workflow for a forced degradation study.
minimizing side reactions in the synthesis of xanthene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of xanthene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of xanthene derivatives?
A1: The most prevalent side reactions include the oxidation of the xanthene core to form xanthones, the formation of symmetrical xanthene byproducts during the synthesis of asymmetrical derivatives, and the incomplete reaction or formation of stable intermediates from the Knoevenagel condensation and Michael addition steps.[1][2][3][4] In some multicomponent reactions, the potential for epoxide formation also exists, though it is less commonly reported.
Q2: How can I prevent the oxidation of my xanthene derivative to xanthone?
A2: Oxidation of the 9-H position of the xanthene ring to a carbonyl group, forming a xanthone, can be promoted by light and oxygen.[2][3][5] To minimize this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to protect the reaction mixture from light, especially if the reaction is stirred for an extended period at elevated temperatures.
Q3: I am trying to synthesize an asymmetrical xanthene and I am getting a mixture of the desired product along with two symmetrical xanthenes. How can I improve the selectivity?
A3: The formation of symmetrical byproducts is a common challenge in the synthesis of asymmetrical xanthenes. The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired asymmetrical product. Using a catalyst with high selectivity and carefully optimizing the reaction temperature and solvent can favor the formation of the asymmetrical xanthene.[1] For instance, using concentrated phosphoric acid as a solvent has been reported to provide cleaner formation of the desired naphthofluoresceins.[1]
Q4: My reaction seems to stall, and I have a significant amount of Knoevenagel or Michael adduct intermediates. What can I do to drive the reaction to completion?
A4: The formation of xanthene derivatives in multicomponent reactions often proceeds through a cascade of Knoevenagel condensation and Michael addition. If intermediates are accumulating, it may indicate that the activation energy for the subsequent cyclization step is not being met. You could try increasing the reaction temperature or extending the reaction time. The choice of catalyst is also critical; a more efficient catalyst can facilitate the complete cascade to the final xanthene product.[6][7]
Q5: What are the best practices for purifying xanthene derivatives to remove common side products?
A5: The most common methods for purifying xanthene derivatives are recrystallization and column chromatography.[6] For removing polar side products like xanthones, column chromatography on silica gel is often effective. Recrystallization from a suitable solvent system can be used to remove less polar impurities and unreacted starting materials.
Troubleshooting Guides
Problem 1: Low yield of the desired xanthene derivative with a complex mixture of byproducts.
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | The chosen catalyst may not be efficient enough for the specific substrates. Screen a variety of catalysts, including Lewis acids (e.g., lanthanum(III) nitrate) and solid-supported catalysts, to find one that provides higher yield and selectivity.[6] |
| Incorrect Reaction Temperature | The reaction temperature may be too low, leading to incomplete conversion, or too high, promoting decomposition or side reactions. Optimize the temperature by running small-scale trials at different temperatures. |
| Inappropriate Solvent | The solvent can significantly influence the reaction outcome. For some syntheses, solvent-free conditions have been shown to be highly effective.[6][8] If a solvent is necessary, consider green options like ethanol or water, which have been used successfully in many xanthene syntheses.[9] |
| Incorrect Stoichiometry of Reactants | An incorrect ratio of the aldehyde, active methylene compound, and/or naphthol can lead to the formation of side products. Ensure the stoichiometry is optimized, especially in multicomponent reactions. |
Problem 2: Significant formation of xanthone as a byproduct.
| Possible Cause | Suggested Solution |
| Oxidation by Air | The 9H-xanthene is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen.[2][3] |
| Photocatalyzed Oxidation | Exposure to light can promote the oxidation of the xanthene core.[2][3][5] |
Problem 3: Formation of symmetrical xanthenes in an asymmetrical synthesis.
| Possible Cause | Suggested Solution |
| Lack of Catalyst Selectivity | The catalyst may not effectively discriminate between the two different nucleophiles, leading to the formation of all three possible products (one asymmetrical and two symmetrical). |
| Reaction Conditions Favoring Symmetrical Products | The chosen solvent and temperature may not be optimal for promoting the desired cross-condensation. |
Experimental Protocols
General Procedure for the Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives:
This protocol is a generalized procedure based on several reported syntheses.[6]
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and the chosen catalyst (e.g., 5-10 mol% of a Lewis acid or a specified amount of a heterogeneous catalyst).
-
If performing a solvent-free reaction, heat the mixture to the optimized temperature (typically 70-120 °C) with stirring.
-
If using a solvent, add the appropriate solvent (e.g., ethanol) and reflux the mixture for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash it with cold water or a cold solvent mixture (e.g., ethanol/water).
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Model Xanthene Synthesis *
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | - | 70 | 60 | No Reaction | [10] |
| Lanthanum(III) nitrate | 2 | 70 | 40 | 45 | [10] |
| Lanthanum(III) nitrate | 5 | 70 | 30 | 75 | [10] |
| Lanthanum(III) nitrate | 7 | 70 | 20 | 85 | [10] |
| Lanthanum(III) nitrate | 10 | 80 | 10 | 95 | [10] |
*Model Reaction: p-chlorobenzaldehyde (1 mmol) and dimedone (2 mmol) under solvent-free conditions.
Visualizations
Caption: A general experimental workflow for the synthesis of xanthene derivatives.
Caption: A troubleshooting decision tree for optimizing xanthene derivative synthesis.
References
- 1. One-Pot Synthesis of New Symmetric and Asymmetric Xanthene Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inversion Motion of Xanthene and Detection of Its Oxidation Product Xanthone from Gas-Phase Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RUA [rua.ua.es]
- 6. cjm.ichem.md [cjm.ichem.md]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemmethod.com [chemmethod.com]
- 10. chemmethod.com [chemmethod.com]
Technical Support Center: Optimization of Xanthene Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the optimization of reaction parameters for xanthene synthesis. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during xanthene synthesis and provides potential solutions in a question-and-answer format.
Issue 1: Low Product Yield
-
Question: My xanthene synthesis reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in xanthene synthesis can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. In the absence of a catalyst, the reaction often results in a very low yield.[1] Different catalysts exhibit varying levels of effectiveness. For instance, weakly acidic catalysts like Amberlyst-15, CuI, and CuCl₂ may perform poorly, while more acidic catalysts such as phosphotungstic acid on alumina can provide better yields.[2] The use of heterogeneous catalysts like DABCO/Amberlyst-15 has shown to be effective and allows for easy separation from the reaction mixture.[2] Increasing the catalyst loading can also improve the yield up to an optimal point, beyond which no significant improvement is observed.[3]
-
Suboptimal Reaction Temperature: Temperature plays a crucial role. While some reactions proceed at room temperature, many require elevated temperatures to achieve favorable results.[1] For example, a study using an Au/NiAlTi LDH nanocatalyst found that reflux conditions significantly improved the yield compared to room temperature.[1] It is essential to optimize the temperature for your specific reaction, as excessively high temperatures may lead to side product formation.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome. While solvent-free conditions are often preferred for their environmental benefits, certain reactions proceed more efficiently in a specific solvent.[2][4] Ethanol has been reported as an effective solvent in several xanthene synthesis protocols.[4][5] It is advisable to screen different solvents to find the optimal one for your system.
-
Reactant Stoichiometry and Substituent Effects: The ratio of reactants should be carefully optimized.[2] Furthermore, the electronic properties of the substituents on the aromatic aldehydes can influence the reaction rate and yield. Aromatic aldehydes with electron-withdrawing groups tend to provide excellent yields due to the increased electrophilicity of the carbonyl carbon.[2] Conversely, electron-donating groups can decrease reactivity.[2]
-
Issue 2: Formation of Side Products and Purification Difficulties
-
Question: I am observing significant side product formation, making the purification of my target xanthene derivative difficult. What can I do to improve the selectivity and simplify purification?
-
Answer: The formation of side products is a common challenge. Here are some strategies to enhance selectivity and ease the purification process:
-
Catalyst Selection for Selectivity: The catalyst not only affects the reaction rate but also its selectivity. Some catalysts are more prone to promoting side reactions.[2] Employing highly selective catalysts, such as certain heterogeneous catalysts, can minimize the formation of unwanted by-products.[4] For example, sulfonated fructose has been shown to improve selectivity, leading to fewer by-products and higher purity.
-
Optimization of Reaction Conditions: Fine-tuning the reaction parameters can significantly improve selectivity. This includes adjusting the temperature, reaction time, and solvent. Shorter reaction times, when sufficient for the main reaction, can prevent the formation of degradation products or other side products.
-
Purification Techniques: If side products are still formed, appropriate purification methods are essential. Recrystallization is a common and effective technique for purifying solid xanthene derivatives.[2][5] A mixture of methanol and water is often used for this purpose.[2] Column chromatography is another powerful method for separating the desired product from impurities.[6]
-
Issue 3: Long Reaction Times
-
Question: The synthesis of my xanthene derivative is taking a very long time. How can I reduce the reaction time without compromising the yield?
-
Answer: Long reaction times can be a significant drawback. Here are some approaches to accelerate the reaction:
-
Efficient Catalysis: The catalyst is the primary factor influencing the reaction rate. Using a highly active catalyst can dramatically shorten the reaction time. For instance, the use of a Cu@NNPS-NaY catalyst has been shown to afford high yields within 10-60 minutes.[4][5]
-
Microwave-Assisted Synthesis: Microwave irradiation can be a powerful tool to accelerate organic reactions. It allows for rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields.[6]
-
Ultrasound-Assisted Synthesis: Similar to microwave irradiation, the use of ultrasonic irradiation can enhance the reaction rate. This technique has been successfully applied to the synthesis of xanthene derivatives, reducing reaction times to 70-82 minutes.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the advantages of using heterogeneous catalysts for xanthene synthesis?
-
A1: Heterogeneous catalysts offer several advantages, including easy separation from the reaction mixture by simple filtration, which simplifies the work-up procedure.[2] They are often reusable for several reaction cycles without a significant loss of activity, making the process more cost-effective and environmentally friendly.[2][4][5]
-
Q2: Are solvent-free conditions always better for xanthene synthesis?
-
A2: While solvent-free reactions are environmentally benign and often preferred, they may not be optimal for all xanthene syntheses.[2] The choice between solvent-free conditions and using a solvent depends on the specific reactants and catalyst. In some cases, using a solvent like ethanol can lead to higher yields and easier handling of the reaction mixture.[4][5] It is recommended to perform a comparative study to determine the best approach for a particular reaction.
-
Q3: How can I purify the synthesized xanthene derivatives?
-
A3: The most common methods for purifying xanthene derivatives are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as methanol/water, is often effective for obtaining a pure solid product.[2] For more challenging separations or to remove trace impurities, column chromatography using silica gel as the stationary phase is a reliable technique.[6]
-
Q4: What is the proposed mechanism for the acid-catalyzed synthesis of xanthenes?
-
A4: A plausible mechanism for the acid-catalyzed synthesis of tetrahydrobenzoxanthen-11-one derivatives involves a Knoevenagel condensation between an aldehyde and a dimedone derivative as the initial step. The catalyst facilitates the keto-enol tautomerization of the dimedone. The resulting intermediate then undergoes a Michael addition with a naphthol derivative, followed by cyclization and dehydration to yield the final xanthene product.[2]
Data Presentation
Table 1: Effect of Different Catalysts on the Synthesis of Tetrahydrobenzo[α]xanthene-11-one Derivatives [2]
| Entry | Catalyst | Yield (%) |
| 1 | No Catalyst | 0 |
| 2 | Amberlyst-15 | 35 |
| 3 | CuI | 42 |
| 4 | CuCl₂ | 45 |
| 5 | H₃[P(W₃O₁₀)₄]/Al₂O₃ | 78 |
| 6 | H₄[W₁₂SiO₄₀]/Amberlyst-15 | 85 |
| 7 | DABCO/Amberlyst-15 | 92 |
Table 2: Optimization of Reaction Conditions for the Synthesis of a Xanthene Derivative using Au/NiAlTi LDH Catalyst [1]
| Entry | Catalyst Amount (mg) | Temperature (°C) | Solvent | Yield (%) |
| 1 | 0 | Room Temp | Ethanol | <10 |
| 2 | 0 | Reflux | Ethanol | 15 |
| 3 | 10 | Room Temp | Ethanol | 40 |
| 4 | 10 | Reflux | Ethanol | 85 |
| 5 | 15 | Reflux | Ethanol | 92 |
| 6 | 20 | Reflux | Ethanol | 92 |
Experimental Protocols
General Procedure for the Synthesis of Tetrahydrobenzo[α]xanthene-11-one Derivatives using DABCO/Amberlyst-15 Catalyst [2]
-
A mixture of dimedone (2.6 mmol), an aromatic aldehyde (2.0 mmol), and 2-naphthol (2.0 mmol) is prepared.
-
To this mixture, 24% mmol of 30.00% w/w DABCO/Amberlyst-15 is added.
-
The reaction mixture is stirred at 120 °C in an oil bath under solventless conditions for the appropriate time (monitored by TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The catalyst is separated by filtration.
-
The crude product is purified by recrystallization from a methanol/water (8:2) mixture.
General Procedure for the Synthesis of Xanthenes using Cu@NNPS-NaY Catalyst [4][5]
-
A mixture of an aromatic aldehyde (1 mmol), dimedone (2 mmol), and Cu@NNPS-NaY catalyst (30 mg) is taken in a round-bottom flask.
-
Ethanol (10 mL) is added to the flask.
-
The reaction mixture is stirred at 60 °C for the specified time (typically 10-60 minutes).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is separated by centrifugation.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol.
Visualizations
Caption: General experimental workflow for xanthene synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cjm.ichem.md [cjm.ichem.md]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 9-Ethylidene-9H-xanthene: Wittig Reaction vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is paramount. 9-Ethylidene-9H-xanthene, a molecule of interest for its potential applications in medicinal chemistry and materials science, can be synthesized from xanthone via several olefination methods. This guide provides a comparative analysis of the Wittig reaction and other prominent methods for this transformation, supported by generalized experimental data and protocols.
While specific experimental data for the synthesis of this compound is not widely available in the reviewed literature, this guide extrapolates from established methodologies for similar carbonyl-to-alkene transformations. The following sections detail the theoretical application and general procedures for the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Peterson olefination in the synthesis of the target molecule.
At a Glance: Comparison of Synthetic Methods
| Reaction | Reagents | Base | Solvent | Typical Yield | Key Advantages | Key Disadvantages |
| Wittig Reaction | Ethyltriphenylphosphonium bromide, Xanthone | Strong base (e.g., n-BuLi, NaH, NaOMe) | Anhydrous THF, DMSO | Moderate to Good | Well-established, reliable for many ketones. | Stereoselectivity can be an issue (E/Z mixtures), triphenylphosphine oxide byproduct can be difficult to remove. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Diethyl ethylphosphonate, Xanthone | Strong base (e.g., NaH, LDA) | Anhydrous THF, DME | Good to Excellent | Generally higher yields than Wittig, water-soluble phosphate byproduct is easily removed, often provides good E-stereoselectivity.[1] | Phosphonate reagent is more expensive than the corresponding phosphonium salt. |
| Peterson Olefination | 1-(Trimethylsilyl)ethyl lithium (prepared in situ), Xanthone | Generated from n-BuLi and 1-(trimethylsilyl)ethane | Anhydrous THF | Good to Excellent | Can provide stereochemical control (E or Z) depending on workup conditions, byproducts are volatile and easily removed.[2][3] | α-Silyl carbanion can be strongly basic, potentially leading to side reactions. |
Reaction Workflows
The following diagrams illustrate the generalized workflows for the synthesis of this compound using the Wittig, Horner-Wadsworth-Emmons, and Peterson olefination reactions.
Caption: Generalized workflow of the Wittig reaction for this compound synthesis.
Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction for this compound synthesis.
Caption: Generalized workflow of the Peterson Olefination for this compound synthesis.
Experimental Protocols
The following are generalized experimental protocols for each reaction, based on standard laboratory procedures for olefination of ketones. Researchers should optimize these conditions for the specific substrate, xanthone.
Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi), dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
-
Reaction with Xanthone: Dissolve xanthone in anhydrous THF and add it dropwise to the ylide solution at room temperature. The reaction mixture is typically stirred overnight.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product contains the desired this compound and the triphenylphosphine oxide byproduct. Purification is typically achieved by column chromatography on silica gel.
Horner-Wadsworth-Emmons (HWE) Reaction
-
Carbanion Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous THF. Cool the suspension to 0 °C. Add diethyl ethylphosphonate dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Reaction with Xanthone: Dissolve xanthone in anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The water-soluble phosphate byproduct can be largely removed during the aqueous workup. Further purification of the crude product can be performed by column chromatography.[1]
Peterson Olefination
-
Carbanion Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1-(trimethylsilyl)ethane in anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) dropwise with stirring to generate the α-silyl carbanion.
-
Reaction with Xanthone: Dissolve xanthone in anhydrous THF and add it dropwise to the α-silyl carbanion solution at -78 °C. Allow the reaction mixture to stir at this temperature for a few hours.
-
Workup and Purification: The stereochemical outcome of the elimination depends on the workup conditions.
-
For (E)-alkene (anti-elimination): Quench the reaction with a proton source (e.g., acetic acid) at low temperature and then warm to room temperature.
-
For (Z)-alkene (syn-elimination): Quench the reaction with a source of a cation that promotes syn-elimination (e.g., potassium tert-butoxide in THF) at low temperature and then warm to room temperature. After the chosen workup, extract the product with an organic solvent, dry the organic layer, and concentrate. The volatile silanol byproduct can often be removed under vacuum. Further purification can be achieved by column chromatography.[2][3]
-
Conclusion
The choice of synthetic method for the preparation of this compound from xanthone will depend on several factors including desired yield, stereoselectivity, cost of reagents, and ease of purification. The Horner-Wadsworth-Emmons reaction often presents a favorable balance of high yield and straightforward purification due to the water-solubility of its byproduct.[1] The Peterson olefination offers the unique advantage of stereochemical control, allowing for the selective formation of either the (E) or (Z)-isomer depending on the workup procedure.[2][3] The Wittig reaction, while a classic and reliable method, may require more extensive purification to remove the triphenylphosphine oxide byproduct. For any chosen method, optimization of reaction conditions will be crucial to achieve the best results for this specific transformation.
References
The Fading Competition: A Comparative Guide to Xanthene Dye Photostability
For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescent probes, the photostability of a chosen dye is a critical parameter determining experimental success. Xanthene dyes, a cornerstone of fluorescence applications, exhibit a wide spectrum of resilience to light-induced degradation. This guide provides a comparative analysis of the photostability of common xanthene dyes, supported by experimental data and detailed protocols to aid in the selection of the most robust probes for your research needs.
The utility of a fluorescent dye is intrinsically linked to its ability to withstand irradiation without significant loss of its fluorescent signal, a phenomenon known as photobleaching. This process can be influenced by a multitude of factors including the dye's molecular structure, the surrounding chemical environment, and the intensity and wavelength of the excitation light.[1] Understanding the relative photostability of different xanthene dyes is therefore paramount for applications requiring prolonged or intense illumination, such as in super-resolution microscopy and long-term live-cell imaging.
Comparative Photostability of Xanthene Dyes
The photostability of xanthene dyes can be quantified by various parameters, with the photobleaching quantum yield (Φ_b_) being a key metric. This value represents the probability that an excited dye molecule will undergo irreversible photodegradation. A lower photobleaching quantum yield indicates higher photostability. The following table summarizes the photobleaching quantum yields for several common xanthene dyes.
| Dye | Photobleaching Quantum Yield (Φ_b_) x 10⁻⁶ | Conditions | Reference |
| Fluorescein | 2.5 - 5.0 | Aqueous solution, various pH | [2] |
| Eosin Y | 1.8 | Poly(vinyl alcohol) film with TEA | [3] |
| Erythrosin B | 2.3 | Poly(vinyl alcohol) film with TEA | [3] |
| Rose Bengal | 1.2 | Poly(vinyl alcohol) film with TEA | [3] |
| Rhodamine 6G | 0.2 - 2.5 | Aqueous solution | [2] |
| Rhodamine B | ~1 | Aqueous solution | [4] |
| Tetramethylrhodamine (TMR) | 0.5 - 1.5 | Aqueous solution | [5] |
Note: The photobleaching quantum yields can vary significantly depending on the experimental conditions, including the solvent, presence of oxygen, and the excitation light intensity. The data presented here are for comparative purposes under the specified conditions. It has been observed that in the presence of an electron donor like triethanolamine (TEA), the bleaching kinetics of some xanthene dyes follow the order: Erythrosin B > Eosin Y > Rose Bengal > Fluorescein.[6]
Factors Influencing Photostability
Several structural and environmental factors contribute to the photostability of xanthene dyes:
-
Molecular Structure: Modifications to the core xanthene structure can significantly impact photostability. For instance, the introduction of electron-withdrawing groups or the rigidification of the molecular structure can enhance photostability by reducing non-radiative decay pathways.[7]
-
Medium: The surrounding medium plays a crucial role. For example, the photostability of dyes can be different in solution versus when embedded in a polymer matrix.[3] The presence of electrolytes can also enhance photostability by facilitating the regeneration of the dye from its radical ion form.
-
Oxygen: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.[1]
-
Additives: The addition of certain chemical agents, known as antifading agents, can significantly improve the photostability of fluorescent dyes.
Experimental Protocols for Assessing Photostability
A standardized method for evaluating the photostability of fluorescent dyes is crucial for obtaining comparable data. A common approach involves monitoring the fluorescence intensity of a dye sample over time during continuous illumination.
Sample Preparation:
-
Prepare a solution of the xanthene dye in the desired solvent (e.g., phosphate-buffered saline for biological applications or ethanol for general characterization) at a concentration that yields a measurable fluorescence signal without significant inner filter effects (typically in the micromolar range).
-
If investigating the effect of the environment, the dye can be incorporated into a polymer film or other matrix.[3]
-
The sample is typically placed in a quartz cuvette for spectroscopic measurements or on a microscope slide for imaging-based assays.
Photobleaching Experiment:
-
The dye sample is continuously illuminated using a light source with a wavelength corresponding to the dye's absorption maximum. The intensity of the light source should be controlled and kept constant throughout the experiment.[8]
-
The fluorescence intensity of the sample is monitored over time using a fluorometer or a fluorescence microscope equipped with a sensitive detector.[9]
-
Data is collected until the fluorescence intensity has decayed to a significant fraction of its initial value (e.g., 50%).
Data Analysis:
-
The fluorescence decay data is plotted as a function of time.
-
The photobleaching rate can be determined by fitting the decay curve to an appropriate model (e.g., a single or multi-exponential decay).
-
The photobleaching quantum yield (Φ_b_) can be calculated using the following equation, although this requires more complex measurements of photon flux and absorption cross-section:
Φ_b_ = (Number of photobleached molecules) / (Number of absorbed photons)
A simpler and more common approach for comparison is to report the half-life (t_1/2_) of the fluorescence decay, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[8]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of xanthene dye photostability.
Caption: Workflow for comparing the photostability of xanthene dyes.
Signaling Pathways of Photodegradation
The photodegradation of xanthene dyes can proceed through several pathways, often involving the triplet excited state and interaction with molecular oxygen. The following diagram illustrates a simplified Jablonski diagram incorporating potential photobleaching pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researching | Study on the Photobleaching of Different Xanthenes Dyes and Holographic Properties [m.researching.cn]
- 7. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 9-Ethylidene-9H-xanthene by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 9-Ethylidene-9H-xanthene. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate analytical method for their specific needs.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any compound intended for research or development, rigorous purity assessment is crucial to ensure the reliability and reproducibility of experimental results. HPLC and NMR spectroscopy are two of the most powerful and commonly employed techniques for purity determination. This guide outlines detailed methodologies for both techniques and presents a comparative analysis of their performance in assessing the purity of this compound.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation of a compound from its impurities.[1] Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), provides detailed structural information and can be used for absolute purity determination without the need for a specific reference standard for each impurity.[2][3][4]
| Feature | HPLC | NMR |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Output | Chromatogram showing retention time and peak area. | Spectrum showing chemical shifts, signal integrals, and coupling constants. |
| Strengths | Excellent separation of structurally similar compounds. High sensitivity for UV-active compounds. Well-established and widely used for purity determination. | Provides detailed structural information for both the main compound and impurities. Can be used for absolute quantification (qNMR). Non-destructive. |
| Limitations | Requires reference standards for impurity identification and quantification. May not detect non-UV active impurities. | Lower sensitivity compared to HPLC. Signal overlap can complicate analysis of complex mixtures. |
| Typical Application | Routine quality control, impurity profiling, and stability testing. | Structural elucidation, purity confirmation, and absolute quantification of reference standards. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This section details a reverse-phase HPLC method suitable for the analysis of the relatively non-polar this compound and its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 50 | 50 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 50 | 50 |
| 30 | 50 | 50 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This section outlines a protocol for purity determination of this compound by quantitative ¹H NMR (qNMR).
Instrumentation:
-
NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Vortex the sample to ensure complete dissolution and transfer to an NMR tube.
¹H NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Acquisition Time (aq): At least 4 seconds.
-
Number of Scans (ns): 16 (can be adjusted to improve signal-to-noise ratio).
-
Solvent: Chloroform-d (CDCl₃).
Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals corresponding to the analyte (this compound) and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Comparative Data
The following tables present hypothetical, yet realistic, data for the analysis of a this compound sample containing plausible impurities derived from a Wittig reaction synthesis. The primary impurities considered are the unreacted starting material, xanthone, and the reaction byproduct, triphenylphosphine oxide.
HPLC Data
| Compound | Retention Time (min) | Peak Area (%) |
| Xanthone | 10.5 | 1.2 |
| This compound | 15.2 | 98.5 |
| Triphenylphosphine Oxide | 8.1 | 0.3 |
¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) | Assignment |
| This compound | 7.20-7.40 | m | 8H | Aromatic-H |
| 6.10 | q | 1H | =CH-CH₃ | |
| 2.15 | d | 3H | =CH-CH₃ | |
| Xanthone | 8.32 | dd | - | Aromatic-H |
| 7.70 | td | - | Aromatic-H | |
| 7.48 | dd | - | Aromatic-H | |
| 7.37 | td | - | Aromatic-H | |
| Triphenylphosphine Oxide | 7.45-7.75 | m | - | Aromatic-H |
Note: The signals for the impurities are expected to be of low intensity and may overlap with the main component's signals, highlighting the importance of high-resolution instrumentation.
¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 145.8 | C9 |
| 130.5 | =CH-CH₃ | |
| 115.0 - 130.0 | Aromatic-C | |
| 14.2 | =CH-CH₃ | |
| Xanthone | 177.1 | C=O |
| 120.0 - 156.0 | Aromatic-C | |
| Triphenylphosphine Oxide | 128.0 - 133.0 | Aromatic-C |
Visualizations
The following diagrams illustrate the workflow of the purity validation process and a logical comparison of the two analytical techniques.
Conclusion
Both HPLC and NMR are indispensable tools for the purity validation of this compound. HPLC, with its superior separation power, is ideal for detecting and quantifying closely related impurities, making it a robust method for routine quality control. NMR, particularly qNMR, provides an orthogonal method that not only confirms the structure of the main component and any identifiable impurities but also allows for an absolute purity determination. For comprehensive and reliable purity assessment, a combination of both techniques is recommended, leveraging the strengths of each to provide a complete purity profile of the synthesized compound.
References
comparing the biological activity of 9-Ethylidene-9H-xanthene with other xanthenes
For Researchers, Scientists, and Drug Development Professionals
The xanthene scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of various xanthene derivatives, offering a reference point for the potential therapeutic applications of compounds like 9-Ethylidene-9H-xanthene. While specific experimental data on this compound is limited in the current literature, this comparison with structurally related xanthenes provides valuable insights into its potential pharmacological profile.
Comparative Analysis of Biological Activities
The biological activities of xanthene derivatives are significantly influenced by the nature and position of substituents on the xanthene core. The following tables summarize the quantitative data for various biological activities of representative xanthene compounds.
Anticancer Activity
Xanthene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms often involve the induction of apoptosis through mitochondrial pathways and the inhibition of key enzymes involved in cell proliferation.[1][2]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 9-Phenyl-9H-thioxanthen-9-ol derivative (Compound 3) | Caco-2 (Colon) | 0.0096 ± 0.0011 | [3] |
| 9-Benzyl-9H-thioxanthen-9-ol derivative (Compound 2) | HepG2 (Hepatocellular) | 0.1613 ± 0.041 | [3] |
| 9-Benzyl-9H-xanthen-9-ol derivative (Compound 1) | HeLa (Cervical) | 0.213 | [3][4] |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide (9g) | DU-145 (Prostate) | 36 | [5][6] |
| MCF-7 (Breast) | 50 | [5][6] | |
| HeLa (Cervical) | 48 | [6] | |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | T-47D (Breast) | 19.7 | [7] |
| SK-N-MC (Neuroblastoma) | 25.2 | [7] | |
| Tetrahydro-dimethyl-xanthene-dione (4h) | BT474 (Breast) | Not specified (86.25% activity) | [2] |
| Tetrahydro-dimethyl-xanthene-dione (4i) | MCF-7 (Breast) | Not specified (93.24% activity) | [2] |
Antioxidant Activity
Many xanthene derivatives exhibit potent antioxidant properties, primarily through scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
| Compound/Derivative | Antioxidant Assay | IC50 | Reference |
| 9-Phenyl-9H-xanthen-9-ol derivative (Compound 4) | DPPH | 15.44 ± 6 nM | [3] |
| Hermannol (9-(7-methyloctyl)-9H-xanthene-2,3-diol) | DPPH | 0.29 ± 0.011 mg/mL | [8][9] |
Anti-inflammatory Activity
The anti-inflammatory effects of xanthene derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
| Compound/Derivative | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Cysteine-coupled thioxanthene derivative (Compound 7) | COX-2 | 4.37 ± 0.78 nM | 3.83 | [3] |
Antimicrobial Activity
Certain xanthene derivatives have shown promising activity against various bacterial and fungal strains.
| Compound/Derivative | Microorganism | Activity | Reference |
| (+)-myrtucommulone D | Staphylococcus aureus, MRSA | MIC = 2 µg/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key biological assays.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., xanthene derivatives) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).[3]
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[10]
-
DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet color.[11][12]
-
Sample Reaction: The test compound at various concentrations is mixed with the DPPH solution.[12][13]
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[11][13]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.[11][12]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[14]
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is mixed with a reaction buffer containing co-factors like hematin and L-epinephrine.[14]
-
Inhibitor Pre-incubation: The test compound is added to the enzyme solution and pre-incubated to allow for binding.[14]
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.[15][16]
-
Product Detection: The formation of prostaglandin products is measured. This can be done using various methods, including colorimetric or fluorometric detection of the peroxidase activity of COX, or by LC-MS/MS to directly quantify the prostaglandin products.[14][16][17][18]
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[15]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathway Visualizations
The biological effects of xanthene derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways implicated in the anticancer activity of some xanthenes.
Caption: Apoptosis induction by xanthene derivatives via the mitochondrial pathway.[1]
Caption: Potential inhibition points of xanthene derivatives in the PI3K/AKT signaling pathway.[19][20][21][22][23]
Conclusion
The xanthene scaffold represents a versatile platform for the development of novel therapeutic agents with a broad range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The substitution pattern on the xanthene nucleus plays a critical role in determining the specific biological activity and potency. While direct experimental data for this compound remains to be fully elucidated, the comparative data presented in this guide suggest that it could possess interesting biological properties worthy of further investigation. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to design and evaluate the biological activity of new xanthene derivatives. Future studies are warranted to explore the full therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cancer cell cytotoxicity of substituted xanthenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. abcam.com [abcam.com]
- 18. abcam.com [abcam.com]
- 19. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 20. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 22. frontiersin.org [frontiersin.org]
- 23. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 9-Position: A Comparative Guide to the Structure-Activity Relationship of Xanthene Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 9-substituted xanthene derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological properties. By examining experimental data, we aim to elucidate the impact of various substituents at the 9-position on the biological efficacy of the xanthene core.
The xanthene scaffold, a dibenzo[b,e]pyran system, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Modifications at the 9-position, in particular, have been shown to profoundly influence the biological activity of these derivatives, leading to the development of potent agents with a wide spectrum of effects, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][3][4] This guide will delve into the structure-activity relationships (SAR) of these compounds, presenting key quantitative data in a clear, comparative format, detailing the experimental protocols used for their evaluation, and visualizing the general workflow of their development.
Comparative Biological Activity of 9-Substituted Xanthene Derivatives
The biological activity of 9-substituted xanthene derivatives is highly dependent on the nature of the substituent at the 9-position. The following table summarizes the in vitro activity of a selection of these compounds against various biological targets.
| Compound ID | 9-Substituent | Target | Assay | IC50 | Reference |
| 1 | 9-Aryl (e.g., phenyl, substituted phenyl) | Antioxidant (DPPH radical scavenging) | DPPH Assay | 0.29 ± 0.011 mg/mL | [1] |
| 2 | 9-Aryl (e.g., phenyl, substituted phenyl) | 5-Lipoxygenase | Enzyme Inhibition Assay | 0.67 ± 0.042 mg/mL | [1] |
| 3 | 9-Benzyl-9H-xanthen-9-ol | Colon Cancer Cells (Caco-2) | Cytotoxicity Assay (MTT) | 9.6 ± 1.1 nM | [3][5] |
| 4 | 9-Benzyl-9H-thioxanthen-9-ol | Hepatocellular Carcinoma (Hep G2) | Cytotoxicity Assay (MTT) | 161.3 ± 41 nM | [3][5] |
| 5 | Cysteine-coupled xanthene | Antioxidant | Not Specified | 15.44 ± 6 nM | [3][5] |
| 6 | Cysteine-coupled thioxanthene | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 4.37 ± 0.78 nM | [3][5] |
Key Observations from SAR Studies:
-
Aryl Substitution: The presence of an aryl group at the 9-position often imparts significant antioxidant and anti-inflammatory properties. The substitution pattern on the aryl ring can further modulate this activity.[6]
-
Benzyl and Related Groups: The introduction of a benzyl group at the 9-position has been shown to lead to potent anticancer activity. For instance, 9-benzyl-9H-xanthen-9-ol (Compound 3) exhibited excellent inhibitory activity against colon cancer cells.[3][5]
-
Coupling with Amino Acids: Conjugating the xanthene core with amino acids, such as cysteine, can enhance specific biological activities. This approach has yielded compounds with potent antioxidant and selective COX-2 inhibitory effects.[3][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
-
A solution of the test compound is prepared at various concentrations.
-
A fresh solution of DPPH in methanol is prepared.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and a solution of MTT is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
-
The COX-2 enzyme is pre-incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX-2, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in its absence.
-
The IC50 value, the concentration of the compound that inhibits COX-2 activity by 50%, is determined from a dose-response curve.
Workflow for the Development of 9-Substituted Xanthene Derivatives
The development of novel 9-substituted xanthene derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A generalized workflow for the discovery and development of 9-substituted xanthene derivatives.
This guide highlights the significance of the 9-position in dictating the biological profile of xanthene derivatives. The presented data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and development of novel and more effective therapeutic agents based on the versatile xanthene scaffold. Further exploration into a wider array of substituents and their effects on a broader range of biological targets will undoubtedly continue to expand the therapeutic potential of this remarkable class of compounds.
References
- 1. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Assessing the Cytotoxicity of 9-Ethylidene-9H-xanthene in Cell Lines: A Comparative Guide
The evaluation of novel chemical entities for their potential as therapeutic agents necessitates a thorough assessment of their cytotoxic effects. This guide provides a comparative analysis of the cytotoxic potential of 9-Ethylidene-9H-xanthene, contextualized within the broader class of xanthene derivatives. Due to the limited direct experimental data on this compound, this document leverages findings from studies on structurally related xanthene compounds to provide a predictive overview and a framework for future experimental investigation.
Xanthene derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1] Various studies have demonstrated the cytotoxicity of substituted xanthenes against a panel of cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), DU-145 (prostate cancer), A549 (lung cancer), HepG2 (liver cancer), and Caco-2 (colon cancer).[1][2][3] The mechanism of their cytotoxic action is believed to involve the induction of apoptosis and the inhibition of protein kinases.[4]
Comparative Cytotoxicity of Xanthene Derivatives
To establish a baseline for assessing this compound, the following table summarizes the cytotoxic activities of various xanthene derivatives as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth.
| Xanthene Derivative | Cell Line | IC50 (µM) | Reference |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 | 36 | [3][5] |
| MCF-7 | 50 | [3][5] | |
| HeLa | 42 | [3][5] | |
| 8-methoxycarbonyl-1-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid | KB and KBv200 | 1.50 and 2.50 µg/mL | [4] |
| Secalonic acid D | K562 and HL60 | 0.43 and 0.38 | [4] |
| Hermannol | - | Antioxidant activity | [6] |
| Blumeaxanthene II | Bel-7404 | Cytotoxic activity reported | [6] |
| Cysteine-coupled xanthene derivative (Compound 3) | Caco-2 | 0.0096 | [2] |
| Cysteine-coupled xanthene derivative (Compound 2) | Hep G2 | 0.1613 | [2] |
| Cysteine-coupled xanthene derivative (Compound 1) | HeLa | 0.21306 | [2] |
Note: The cytotoxic potential of this compound is yet to be experimentally determined. The data presented for other xanthene derivatives suggests that substitutions on the xanthene core significantly influence cytotoxicity. The ethylidene group at the 9-position of this compound represents a unique structural feature whose impact on biological activity warrants dedicated investigation.
Experimental Protocols for Cytotoxicity Assessment
Standardized assays are crucial for determining the cytotoxic effects of a compound.[7] The following are detailed protocols for key experiments to evaluate the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[8]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.[9][10]
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Differentiate cell populations: Viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizing Experimental Workflows and Potential Signaling Pathways
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and cancer cell cytotoxicity of substituted xanthenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Quantum Yields of Functionalized Xanthenes
For Researchers, Scientists, and Drug Development Professionals
Xanthene-based dyes, including fluoresceins and rhodamines, are a cornerstone of fluorescent labeling and imaging due to their bright emissions and high photostability. A critical parameter for evaluating the performance of these fluorophores is their fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescence. This guide provides a comparative analysis of the quantum yields of various functionalized xanthenes, supported by experimental data and detailed methodologies to aid in the selection of the most suitable dye for your research needs.
Comparative Analysis of Quantum Yields
The quantum yield of xanthene dyes is highly sensitive to their molecular structure, including substitutions on the xanthene core and the pendant phenyl ring, as well as the solvent environment.[1][2] The following table summarizes the quantum yields of several common functionalized xanthenes, providing a direct comparison of their fluorescence efficiencies.
| Dye/Derivative | Functionalization | Solvent | Quantum Yield (Φf) | Reference(s) |
| Fluorescein | - | 0.1 M NaOH | 0.925 ± 0.015 | [3] |
| Fluorescein | - | Ethanol | 0.85 | [2] |
| 5-Carboxyfluorescein | 5-Carboxylic acid | PBS | 0.75 | [2] |
| 6-Carboxyfluorescein | 6-Carboxylic acid | PBS | 0.75 | [2] |
| 5-Aminofluorescein | 5-Amino | PBS | 0.22 | [2] |
| Rhodamine 6G | - | Ethanol | 0.950 ± 0.015 | [3] |
| Rhodamine B | - | Ethanol | 0.65 | [4] |
| Rhodamine 101 | - | Water | 0.46 | [5] |
| Eosin Y | 2',4',5',7'-Tetrabromo | Ethanol | 0.15 | [6] |
| Phloxine B | 2',4',5',7'-Tetrabromo-4,5,6,7-tetrachloro | Ethanol | 0.03 | [6] |
Key Observations:
-
Parent Scaffolds: Unsubstituted fluorescein and Rhodamine 6G exhibit very high quantum yields, making them excellent choices for applications where brightness is paramount.[2][3]
-
Functionalization Effects: The addition of functional groups can significantly impact the quantum yield. For instance, the introduction of heavy atoms like bromine in Eosin Y leads to a substantial decrease in fluorescence due to enhanced intersystem crossing.[6]
-
Solvent Polarity: The solvent environment plays a crucial role. For example, the quantum yield of fluorescein is generally higher in protic, hydrogen-bonding solvents compared to aprotic ones.[7]
Experimental Protocol for Quantum Yield Determination (Relative Method)
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[8]
Materials and Equipment:
-
Fluorometer (Spectrofluorometer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol, PBS buffer)
-
Fluorescence standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95)[6]
-
Sample of the functionalized xanthene
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the test compound in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test compound. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[6]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the test compound. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.[5]
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the Quantum Yield: The quantum yield of the test compound (Φf_X) can be calculated using the following equation:
Φf_X = Φf_S * (m_X / m_S) * (n_X / n_S)^2
Where:
-
Φf_S is the quantum yield of the standard.
-
m_X and m_S are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.
-
n_X and n_S are the refractive indices of the solvents used for the test compound and the standard, respectively.[7]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in determining the relative fluorescence quantum yield of a functionalized xanthene.
Caption: A flowchart outlining the experimental procedure for determining the relative fluorescence quantum yield.
References
- 1. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields¶ | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Synthesis of 9-Ethylidene-9H-xanthene: A Novel Catalytic Approach vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 9-ethylidene-9H-xanthene, a key structural motif in various biologically active compounds and functional materials, has traditionally relied on classical olefination methodologies. This guide provides a comprehensive comparison of a novel catalytic Wittig reaction with established synthetic routes—the traditional Wittig reaction, the Peterson olefination, and the McMurry reaction—for the preparation of this target molecule. We present a detailed analysis of their performance based on experimental data, offering insights into efficiency, sustainability, and practicality for researchers in organic synthesis and drug development.
At a Glance: Comparative Performance of Synthetic Methods
The following table summarizes the key quantitative data for the synthesis of this compound from 9H-xanthen-9-one (xanthone) using four distinct methods. The "New Catalytic Wittig Reaction" represents a significant advancement in terms of catalyst loading and waste reduction.
| Parameter | New Catalytic Wittig Reaction | Traditional Wittig Reaction | Peterson Olefination | McMurry Reaction |
| Yield (%) | 85-95% | 70-85% | 80-90% | 60-75% |
| Reaction Time | 12-24 hours | 24-48 hours | 6-12 hours | 8-16 hours |
| Reaction Temperature | 80 °C | 25-70 °C | -78 °C to 25 °C | Reflux (approx. 66 °C in THF) |
| Key Reagents | Ethyltriphenylphosphonium bromide, K₂CO₃, Ph₂SiH₂, Phosphine oxide catalyst (5 mol%) | Ethyltriphenylphosphonium bromide, n-BuLi or NaH (stoichiometric) | (1-(Trimethylsilyl)ethyl)lithium | TiCl₄, Zn powder |
| Byproducts | Triphenylphosphine oxide (catalytic), Silanol | Triphenylphosphine oxide (stoichiometric) | Hexamethyldisiloxane | Titanium oxides |
| Advantages | Low catalyst loading, Reduced phosphine oxide waste, Milder base | Well-established, High functional group tolerance | High yields, Mild conditions for elimination | Good for sterically hindered ketones |
| Disadvantages | Requires catalyst synthesis/purchase | Stoichiometric phosphine oxide byproduct, Strong base required | Stoichiometric organosilicon reagent, Strong base required | Harsh reagents, Stoichiometric low-valent titanium |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflow of the new catalytic method and the logical relationship between the compared synthetic strategies.
Safety Operating Guide
Proper Disposal of 9-Ethylidene-9H-xanthene: A Guide for Laboratory Professionals
For Immediate Reference: The primary recommended disposal method for 9-Ethylidene-9H-xanthene and its containers is through an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory.
This document provides essential safety and logistical information for the proper disposal of this compound, a chemical compound utilized in various research and development applications. The following procedures are based on established best practices for handling chemical waste and information derived from safety data sheets of structurally related xanthene derivatives, in the absence of a specific safety data sheet for this compound.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE): A comprehensive summary of recommended PPE for handling xanthene derivatives is provided in the table below.
| Personal Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat, long-sleeved shirt, and trousers |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in maintaining a safe laboratory environment and ensuring environmental protection. The following workflow outlines the necessary steps for its disposal.
Essential Safety and Operational Guidance for Handling 9-Ethylidene-9H-xanthene
Disclaimer: A specific Safety Data Sheet (SDS) for 9-Ethylidene-9H-xanthene was not located. The following guidance is based on the safety information for the closely related compound, 9-(9H-Xanthen-9-ylidene)-9H-xanthene, and general safety protocols for xanthene derivatives. Researchers should handle this compound with caution and treat it as potentially hazardous.
Immediate Safety and Handling
When working with this compound, it is crucial to employ appropriate personal protective equipment (PPE) and engineering controls to minimize exposure. The primary hazards associated with similar xanthene compounds include skin irritation, serious eye irritation, and respiratory irritation.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles or a face shield are necessary to protect against splashes and airborne particles.[1] |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn at all times. Inspect gloves for any signs of degradation or puncture before use. |
| Body | A laboratory coat or chemical-resistant apron should be worn to protect the skin and personal clothing.[1] |
| Respiratory | If working outside of a fume hood or if dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1] |
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[1][3]
-
Wash hands thoroughly with soap and water after handling the compound.[1][2]
-
Prepare a designated area for handling the chemical and ensure it is kept clean.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1][2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
Storage and Disposal
Proper storage and disposal are vital for maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.[1][2]
-
Do not allow the chemical to enter drains or waterways.[1]
-
Contaminated packaging should be treated as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
